Product packaging for 2-Chloro-3-fluoro-5-nitropyridine(Cat. No.:CAS No. 1079179-12-6)

2-Chloro-3-fluoro-5-nitropyridine

Cat. No.: B1393277
CAS No.: 1079179-12-6
M. Wt: 176.53 g/mol
InChI Key: SHXURKRHCSAERA-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-nitropyridine is a useful research compound. Its molecular formula is C5H2ClFN2O2 and its molecular weight is 176.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClFN2O2 B1393277 2-Chloro-3-fluoro-5-nitropyridine CAS No. 1079179-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXURKRHCSAERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680689
Record name 2-Chloro-3-fluoro-5-nitropyridine
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Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079179-12-6
Record name 2-Chloro-3-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoro-5-nitropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-3-fluoro-5-nitropyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6)

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 1079179-12-6.[1][2][3] As a highly functionalized halogenated pyridine derivative, this compound has emerged as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[4] This document delves into its physicochemical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on the mechanistic principles that guide its use. It is intended for researchers, chemists, and professionals in drug discovery and process development who require a deep technical understanding of this versatile chemical building block.

Core Identification and Physicochemical Properties

This compound is a white crystalline powder at room temperature.[1] Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine scaffold, makes it a highly reactive and versatile precursor for advanced chemical synthesis.[4] The strategic placement of these groups allows for selective chemical transformations, which is paramount in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.[1]

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource(s)
CAS Number 1079179-12-6[1][2][5][6]
Molecular Formula C₅H₂ClFN₂O₂[1][3][6]
Molecular Weight 176.53 g/mol [1][3][7]
Appearance White crystalline powder[1]
IUPAC Name This compound[7]
SMILES C1=C(C=NC(=C1F)Cl)--INVALID-LINK--[O-][3][7]
InChI Key SHXURKRHCSAERA-UHFFFAOYSA-N[7]
Density ~1.6 g/cm³[1]
Boiling Point 247.0 ± 35.0 °C at 760 mmHg[1]
Flash Point 103.2 ± 25.9 °C[1]
Purity ≥98-99% (Typical commercial grade)[1][3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding pyridin-2-ol precursor. This method provides a high yield and a straightforward purification process.

General Synthesis from 3-fluoro-5-nitropyridin-2-ol

A well-documented procedure involves the reaction of 3-fluoro-5-nitropyridin-2-ol with a mixture of phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[2][8]

Causality of Reagent Selection:

  • Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent. In this context, it is used to convert the hydroxyl group of the 3-fluoro-5-nitropyridin-2-ol (which exists in tautomeric equilibrium with its pyridinone form) into a chlorine atom. This transformation is a standard method for converting hydroxylated heterocycles into their chloro-derivatives.

  • Phosphorus Trichloride (PCl₃) / Phosphorus Oxychloride (POCl₃): Used as a solvent and co-reagent, it facilitates the reaction and helps to drive it to completion.[2][8]

Step-by-Step Experimental Protocol

The following protocol is a validated method for the laboratory-scale synthesis of the title compound.[2][8]

  • Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (e.g., 1.5 g, 9.48 mmol) in phosphorus trichloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[2][8]

  • Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the reactive phosphorus chlorides. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[8]

  • Washing: Combine the organic layers and wash with a saturated sodium carbonate (Na₂CO₃) solution (25 mL) to neutralize any remaining acidic components. Subsequently, dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2][8]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford the final product, this compound, as a white solid (typical yield: ~97%).[2][8]

Synthesis Workflow Diagram

G A Start: 3-fluoro-5-nitropyridin-2-ol B Reagents: PCl5, PCl3/POCl3 C Reaction: Stir at 60°C for 10h A->C Add to B->C D Quench: Pour into crushed ice C->D E Extraction: Ethyl Acetate D->E F Wash: Sat. Na2CO3 Solution E->F G Dry & Concentrate: Anhydrous MgSO4 F->G H Purification: Silica Gel Chromatography G->H I Final Product: This compound H->I

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Core Applications

The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups.[4]

  • Halogen Reactivity (Positions 2 & 3): The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group strongly activates the pyridine ring, making these substitutions more facile. This allows for the introduction of various functionalities (amines, ethers, carbon-based groups) essential for building complex molecular scaffolds.[1][4]

  • Nitro Group Reactivity (Position 5): The nitro group can be readily reduced to an amine (-NH₂).[1] This transformation is a gateway to a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of other heterocyclic systems. This dual functionality makes the compound a cornerstone in combinatorial chemistry and drug discovery programs.[9]

This trifunctional nature makes it a crucial building block for:

  • Pharmaceuticals: Used in the synthesis of kinase inhibitors, antibacterial agents, and antifungals.[1][4]

  • Agrochemicals: Serves as a key precursor for advanced herbicides and pesticides.[4]

  • Material Science: Explored for its potential in creating specialized polymers and energetic materials.[4]

G A This compound Chloro (C2) Fluoro (C3) Nitro (C5) B Nucleophilic Aromatic Substitution (SNAr) A:f0->B A:f1->B C Cross-Coupling Reactions A:f0->C A:f1->C D Nitro Group Reduction A:f2->D E Synthesis of Complex Heterocycles B->E C->E F Formation of Amino-pyridines D->F G Kinase Inhibitors & Antibacterial Agents E->G H Advanced Herbicides E->H F->G

Caption: Reactivity of functional groups and their applications.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.[1]

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[7]

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Table 2: GHS Precautionary Statements

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/sprays.[10][11]
P264 Wash skin thoroughly after handling.[10][12]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[10][12]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
P302+P352 IF ON SKIN: Wash with plenty of water.[12]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10][13] Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][13]

  • Storage: Store in a tightly sealed container to prevent exposure to moisture and air.[1] The recommended storage environment is a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][11]

Conclusion

This compound (CAS: 1079179-12-6) is a high-value chemical intermediate whose importance in modern chemistry is undeniable. Its well-defined synthesis, coupled with the versatile and predictable reactivity of its functional groups, provides chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in research and development.

References

The Strategic Role of 2-Chloro-3-fluoro-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Trifunctional Scaffold

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 2-chloro-3-fluoro-5-nitropyridine has emerged as a particularly valuable intermediate.[1][2] Its trifunctional nature, characterized by the presence of a chloro, a fluoro, and a nitro group on the pyridine ring, offers a versatile platform for a range of chemical transformations, enabling the synthesis of diverse and potent bioactive molecules.[2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry, with a focus on its role in the development of targeted therapies.

Physicochemical Properties and Handling

This compound (CAS: 1079179-12-6) is a white crystalline powder with a molecular formula of C₅H₂ClFN₂O₂ and a molecular weight of 176.53 g/mol .[1][3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₂ClFN₂O₂[1][3]
Molecular Weight176.53 g/mol [1][3]
AppearanceWhite crystalline powder[1]
Boiling Point247.0 ± 35.0 °C (Predicted)[1]
Density1.6 ± 0.1 g/cm³ (Predicted)[1]
Flash Point103.2 ± 25.9 °C (Predicted)[1]

Proper storage and handling of this reagent are crucial to maintain its integrity. It should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a robust and high-yielding chlorination reaction of 3-fluoro-5-nitropyridin-2(1H)-one. This process involves the use of a chlorinating agent such as a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol: Synthesis of this compound[4]
  • Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 equivalent) in phosphorus oxychloride (10 volumes), slowly add phosphorus pentachloride (1.5 equivalents) at 60 °C.

  • Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

  • Washing: Combine the organic layers and wash with a saturated sodium carbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white solid.

Synthesis start 3-fluoro-5-nitropyridin-2-ol reagents POCl3, PCl5 60 °C, 10h start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Reactivity and Strategic Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). The chlorine and fluorine atoms serve as excellent leaving groups in these reactions, allowing for the sequential and regioselective introduction of various nucleophiles.[2]

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring in this compound is electron-deficient, making it susceptible to attack by nucleophiles. The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Pyridine + Cl- Intermediate->Product Leaving Group Expulsion

Caption: General mechanism of SₙAr on the pyridine ring.

The presence of both chlorine and fluorine offers opportunities for selective substitution. Generally, the chlorine at the 2-position is more labile and susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This regioselectivity is crucial in the construction of complex drug molecules.

Case Study: Synthesis of Kinase Inhibitors

A plausible synthetic route towards a generic kinase inhibitor scaffold using this compound is outlined below:

Kinase_Inhibitor_Synthesis start This compound step1_reagent R1-NH2 start->step1_reagent intermediate1 2-(R1-amino)-3-fluoro-5-nitropyridine step1_reagent->intermediate1 S_NAr at C2 step2_reagent Reduction (e.g., Fe/HCl) intermediate1->step2_reagent intermediate2 5-amino-2-(R1-amino)-3-fluoropyridine step2_reagent->intermediate2 Nitro Reduction step3_reagent R2-B(OH)2, Pd catalyst intermediate2->step3_reagent final_product Kinase Inhibitor Scaffold step3_reagent->final_product Suzuki Coupling

Caption: Plausible synthesis of a kinase inhibitor scaffold.

In this hypothetical pathway, the more reactive chloro group at the C2 position is first displaced by a primary or secondary amine (R¹-NH₂). Subsequently, the nitro group is reduced to an amine, which can then be utilized in various coupling reactions, such as a Suzuki coupling with a boronic acid (R²-B(OH)₂), to introduce further diversity. The fluorine at the C3 position can also be displaced under more forcing conditions or by specific nucleophiles, adding another layer of synthetic versatility.

Role in Antibacterial Drug Discovery

The fluoroquinolone class of antibiotics is a testament to the importance of fluorinated pyridine rings in medicinal chemistry. The fluorine atom is known to enhance antibacterial activity.[5] Although not a direct precursor to traditional fluoroquinolones, this compound serves as a valuable starting material for novel antibacterial agents. For example, the related compound 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used to synthesize novel 8-nitrofluoroquinolone derivatives with potent antibacterial properties.[6] The synthetic strategies employed in these syntheses, which involve nucleophilic substitution at the C7 position, are analogous to the potential reactions of this compound.

Structure-Activity Relationships (SAR)

The derivatization of the this compound core allows for a systematic exploration of the structure-activity relationships (SAR) of the resulting compounds. Key modifications and their potential impact on biological activity include:

  • Substitution at the 2-position: The nature of the nucleophile introduced at this position can significantly influence target binding and pharmacokinetic properties. For instance, the introduction of a piperazine ring is a common strategy to improve solubility and oral bioavailability.[5]

  • Modification of the 5-nitro group: Reduction of the nitro group to an amine opens up a vector for a wide array of further functionalization, including acylation, sulfonylation, and participation in coupling reactions. The electronic nature of the substituent at the 5-position can modulate the overall electron density of the pyridine ring, affecting its binding to the target protein.

  • Substitution of the 3-fluoro group: While less reactive than the 2-chloro group, the fluorine atom can be displaced by strong nucleophiles. The presence of fluorine at this position can influence the pKa of the pyridine nitrogen and participate in hydrogen bonding interactions with the target protein, thereby enhancing potency.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the regioselective and sequential introduction of various substituents, facilitating the synthesis of complex and diverse molecular libraries for drug discovery. The strategic application of this intermediate in the synthesis of kinase inhibitors and antibacterial agents highlights its potential in developing targeted therapies for a range of diseases. Future research in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this scaffold and the detailed elucidation of the structure-activity relationships of its derivatives to guide the design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to 2-Chloro-3-fluoro-5-nitropyridine: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic intermediates, 2-Chloro-3-fluoro-5-nitropyridine (CAS No: 1079179-12-6) has emerged as a compound of significant interest.[1] Its trifunctional nature, featuring a strategically positioned chloro leaving group, a fluoro moiety, and a potent electron-withdrawing nitro group, renders it a highly versatile and reactive scaffold.[2] This guide provides an in-depth technical exploration of its synthesis, core reactivity principles, and pivotal applications, offering field-proven insights into its role as a critical precursor in the generation of complex therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound is a white crystalline powder that serves as a foundational element in numerous synthetic pathways within medicinal chemistry.[1] The unique arrangement of its substituents is not accidental; it is engineered to provide a predictable and powerful platform for constructing complex molecules. The inherent electron deficiency of the pyridine ring is significantly amplified by the nitro group at the 5-position, which strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[2] This electronic activation is the cornerstone of its utility.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 1079179-12-6[1][3][4][5]
Molecular Formula C₅H₂ClFN₂O₂[1][4][5]
Molecular Weight 176.53 g/mol [1][4]
Appearance White crystalline powder[1]
Boiling Point ~247.0 °C (Predicted)[1][3]
Density ~1.6 g/cm³ (Predicted)[1][3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][6]

Safety Profile:

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)GHS07
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)GHS07
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)GHS07
(Data sourced from PubChem and commercial supplier safety information)[4]

Synthesis and Manufacturing: A Protocol-Driven Approach

The reliable synthesis of high-purity this compound is critical for its downstream applications, where even minor impurities can compromise the safety and efficacy of the final API.[7] A common and effective laboratory-scale synthesis involves the chlorination of a hydroxypyridine precursor.

Causality of Reagent Selection

The transformation of 3-fluoro-5-nitropyridin-2-ol to the target compound relies on a robust chlorodehydroxylation reaction. The combination of phosphorus oxychloride (POCl₃) as a solvent and phosphorus pentachloride (PCl₅) as the chlorinating agent is a classic and highly effective choice for this type of conversion on heteroaromatic rings. PCl₅ acts as a potent source of electrophilic chlorine, while POCl₃ facilitates the reaction and is easily removed during workup. The reaction is driven by the formation of the highly stable phosphoryl chloride and hydrochloric acid byproducts.

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow A Start: 3-fluoro-5-nitropyridin-2-ol B Add POCl₃ (Solvent) A->B C Add PCl₅ at 60°C B->C D Stir at 60°C for 10 hours C->D E Reaction Quench (Crushed Ice) D->E F Extraction with Ethyl Acetate E->F G Wash Organic Layer (sat. NaHCO₃) F->G H Dry (anhyd. MgSO₄) & Concentrate G->H I Purification (Silica Gel Chromatography) H->I J Final Product: this compound I->J

References

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-3-fluoro-5-nitropyridine for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifunctionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6) has emerged as a pivotal intermediate, valued for its trifunctional nature that offers a versatile platform for molecular elaboration.[1] This white crystalline powder, with the molecular formula C₅H₂ClFN₂O₂, serves as a highly reactive scaffold in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2] Its utility is primarily rooted in the orchestrated reactivity of its three key substituents: a chloro group at the 2-position, a fluoro group at the 3-position, and a potent nitro-activating group at the 5-position. This unique arrangement facilitates highly regioselective reactions, particularly nucleophilic aromatic substitution (SNAr), enabling the sequential and controlled introduction of diverse functionalities.[1] This guide provides a comprehensive technical overview of its synthesis, reactivity, and critical applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1079179-12-6[1]
Molecular Formula C₅H₂ClFN₂O₂[3]
Molecular Weight 176.53 g/mol [3]
Appearance White crystalline powder[1]
Boiling Point ~247.0 °C (Predicted)[4]
Density ~1.6 g/cm³ (Predicted)[1]

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For storage, the compound should be kept in a tightly closed container in a cool, dry place.[1]

Synthesis of the Core Scaffold: A Validated Protocol

The reliable synthesis of this compound is critical for its application. While various synthetic strategies can be envisaged, a highly efficient and high-yield procedure begins from 3-fluoro-5-nitropyridin-2-ol. This method leverages common and potent chlorinating agents to achieve the desired transformation.

Experimental Protocol: Synthesis from 3-fluoro-5-nitropyridin-2-ol

This protocol details the conversion of the pyridin-2-ol precursor to the target 2-chloro derivative using phosphorus pentachloride and phosphorus oxychloride.[5]

Reagents and Equipment:

  • 3-fluoro-5-nitropyridin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ethyl acetate

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Round-bottom flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (100-200 mesh)

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq, e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (10 vol, e.g., 15 mL), slowly add phosphorus pentachloride (1.5 eq, e.g., 2.96 g, 14.22 mmol) at 60 °C. Causality: Phosphorus oxychloride serves as both a solvent and a chlorinating agent, while PCl₅ is a powerful chlorinating agent necessary to convert the hydroxyl group of the pyridinone tautomer into the chloride.

  • Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the reactive phosphorus species. Trustworthiness: This exothermic quenching step must be performed cautiously to control the release of heat and HCl gas.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Work-up - Neutralization and Drying: Wash the combined organic layer with a saturated sodium carbonate solution (25 mL) to neutralize any remaining acids, followed by drying over anhydrous magnesium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a solution of 5% ethyl acetate in hexane, to afford this compound as a pure compound (typical yield: ~97%).[5]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification A 3-fluoro-5-nitropyridin-2-ol C Heat at 60°C for 10h A->C B POCl3 + PCl5 B->C D Quench with Ice C->D E Extract with Ethyl Acetate D->E F Wash (aq. Na2CO3) & Dry E->F G Column Chromatography F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and, more significantly, the powerful electron-withdrawing nitro group at the C5 position, dramatically lower the electron density of the aromatic ring, making it highly electrophilic and thus activated for nucleophilic attack.[6]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A critical consideration for any researcher using this scaffold is the regioselectivity of substitution. The molecule possesses two potential leaving groups: the chloride at C2 and the fluoride at C3. In SNAr reactions, two primary factors dictate the site of attack:

  • Activation by the Electron-Withdrawing Group: The nitro group at C5 activates both the ortho (C6 and C4) and para (C2) positions through resonance stabilization of the negatively charged intermediate (the Meisenheimer complex). The C2 position, being para to the nitro group, is strongly activated.

  • Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[7] Consequently, the bond strength to the leaving group is less important than the leaving group's ability to stabilize the developing negative charge on the ipso-carbon through inductive effects. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon more electrophilic and accelerating the initial attack. This often leads to the counterintuitive leaving group trend of F > Cl > Br > I.[7][8]

For this compound, the C2 position is strongly activated by the para-nitro group. Experimental evidence from a closely related system, 5-bromo-2-chloro-3-fluoropyridine, shows a preference for nucleophilic substitution at the C2-chloro position under thermal, non-catalyzed conditions.[9] Given the powerful para-activating effect of the nitro group, it is the well-established and predictable outcome that nucleophilic attack will occur selectively at the C2 position, displacing the chloride.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Elimination: The aromaticity is restored as the electron pair from the ring pushes out the chloride leaving group, yielding the 2-substituted-3-fluoro-5-nitropyridine product.

Caption: The Addition-Elimination (SNAr) mechanism at the C2 position.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound is its role as a precursor to 3-fluoro-5-aminopyridine derivatives, which are key pharmacophores in many targeted therapies. The synthetic sequence typically involves:

  • SNAr reaction at C2 with a desired nucleophile.

  • Reduction of the nitro group to an amine (e.g., using H₂, Pd/C, or Fe/NH₄Cl).

This scaffold is particularly prevalent in the development of small molecule kinase inhibitors, which are a cornerstone of modern oncology.[2] Kinases such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3) are crucial regulators of cell cycle and proliferation, and their dysregulation is a hallmark of many cancers, particularly acute myeloid leukemia (AML).[7]

Table 2: Key Transformations and Subsequent Applications

TransformationReagentsResulting ScaffoldApplication Class
1. SNAr with R-NH₂2. Nitro Reduction1. Amine, Base2. Fe, NH₄Cl or H₂, Pd/C2-(Alkyl/Arylamino)-3-fluoro-5-aminopyridineKinase Inhibitors (FLT3, Aurora)
1. SNAr with R-OH2. Nitro Reduction1. Alcohol, Base2. Fe, NH₄Cl or H₂, Pd/C2-(Alkoxy/Aryloxy)-3-fluoro-5-aminopyridinePharmaceutical Intermediates
1. SNAr with R-SH2. Nitro Reduction1. Thiol, Base2. Fe, NH₄Cl or H₂, Pd/C2-(Alkyl/Arylthio)-3-fluoro-5-aminopyridineAgrochemical Intermediates

While specific syntheses of commercial drugs starting directly from this compound are often proprietary, the published synthesis of numerous advanced imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors utilizes a closely related 2-amino-4,5-dichloro-3-nitropyridine intermediate, highlighting the industrial relevance of this reaction class and substitution pattern for accessing these valuable therapeutic agents.[7]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a potent combination of stability, predictable reactivity, and strategic functionality. Its well-defined reactivity profile, centered on the highly regioselective nucleophilic aromatic substitution at the C2 position, provides a reliable and efficient entry point to complex 3-fluoro-5-aminopyridine derivatives. For researchers and drug development professionals, a mastery of the synthesis and reactivity of this key intermediate opens a direct and versatile route to the discovery and development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

The Halogenated Pyridine: From Chemical Curiosity to Cornerstone of Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Substituted Ring

In the vast landscape of heterocyclic chemistry, the pyridine ring stands out for its prevalence in both natural and synthetic compounds.[1] Structurally analogous to benzene with a single nitrogen atom replacing a carbon-hydrogen group, this unassuming hexagon is a fundamental scaffold in medicinal chemistry and agrochemical science.[1][2] However, it is the strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this ring that unlocks a remarkable array of functionalities, transforming a simple heterocycle into a highly versatile and powerful chemical building block.[3][4]

Halogenated pyridines are instrumental in the development of novel therapeutics, advanced agricultural products, and specialized materials.[4][5] The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][6][7] This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted significance of halogenated pyridines, offering field-proven insights for professionals dedicated to molecular innovation.

The Genesis of an Essential Building Block: Discovery and Early Synthesis

The history of pyridine itself dates back to 1849, when it was first isolated from bone oil.[1] Early investigations into its reactivity revealed that, unlike electron-rich benzene, the electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging.[5][8][9] Halogenation, a seemingly straightforward transformation, proved to be a formidable task, often requiring harsh conditions such as high temperatures and strong acids to proceed.[5][8][10] These early methods, while groundbreaking, typically resulted in low yields and mixtures of regioisomers, limiting their practical application.[10]

A significant breakthrough came with the understanding that the pyridine N-oxide could be used to activate the ring towards electrophilic attack, particularly at the 2- and 4-positions.[5] This strategy provided a more controlled and efficient route to specific halopyridine isomers.[5][11] Another classical approach involved nucleophilic substitution reactions on pre-functionalized pyridines, such as hydroxypyridines, using reagents like phosphorus oxychloride to install chlorine atoms.[12] These foundational discoveries, though sometimes arduous, laid the critical groundwork for the widespread use of halogenated pyridines by demonstrating that this stable aromatic ring could indeed be selectively functionalized.

Modern Synthetic Strategies: Precision and Versatility

The demand for structurally diverse halogenated pyridines in drug discovery and other industries has driven the development of highly sophisticated and regioselective synthetic methodologies.[5][8] Modern approaches offer chemists unprecedented control over the placement of halogen atoms, enabling the synthesis of complex molecular architectures.

Key Synthetic Transformations:
  • Electrophilic Halogenation: While still challenging on the unactivated ring, this method remains useful for electron-rich pyridine derivatives. Modern reagents and catalysts have improved selectivity and efficiency.

  • Nucleophilic Aromatic Substitution (SNAr): This powerful technique involves the displacement of a leaving group (often a halogen itself) by a halide nucleophile. It is particularly effective for pyridines bearing electron-w withdrawing groups.

  • Sandmeyer-type Reactions: The conversion of aminopyridines to halopyridines via diazotization provides a reliable route to a wide range of halogenated isomers that can be difficult to access otherwise.

  • Directed Ortho-Metalation (DoM): This strategy uses a directing group to guide a metalating agent (typically an organolithium reagent) to a specific position, which is then quenched with an electrophilic halogen source.

  • Transition-Metal Catalyzed Cross-Coupling: The presence of a halogen, particularly bromine or iodine, on the pyridine ring serves as a crucial "handle" for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This has revolutionized the synthesis of complex pyridine-containing molecules.

  • C-H Activation/Halogenation: Emerging methods focus on the direct, regioselective halogenation of pyridine C-H bonds, offering a more atom-economical and efficient approach by avoiding the need for pre-functionalization.[5]

The choice of synthetic route is dictated by the desired substitution pattern, the electronic nature of the pyridine ring, and the compatibility of functional groups present in the molecule.

Experimental Protocol: One-Pot 3-Selective Bromination of 2-Phenylpyridine via a Zincke Imine Intermediate

This protocol is adapted from a modern strategy that overcomes the inherent difficulty of 3-selective halogenation by temporarily opening the pyridine ring.[10]

Objective: To synthesize 2-phenyl-3-bromopyridine from 2-phenylpyridine.

Materials:

  • 2-Phenylpyridine

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Dibenzylamine (HNBn2)

  • Collidine

  • Ethyl acetate (EtOAc), anhydrous

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH4OAc)

  • Ethanol (EtOH)

  • 1,3,5-Trimethoxybenzene (internal standard, optional)

Procedure:

  • Ring-Opening (Formation of Zincke Imine):

    • In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-phenylpyridine (1.0 equiv) in anhydrous EtOAc.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add collidine (1.0 equiv) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (1.0 equiv).

    • After stirring for 15 minutes, add dibenzylamine (1.2 equiv) dropwise.

    • Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution will typically change color, indicating the formation of the Zincke imine intermediate.

  • Halogenation:

    • Cool the reaction mixture back down to -78 °C.

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise, ensuring the temperature remains below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

  • Ring-Closing and Product Formation:

    • Add 1,3,5-trimethoxybenzene (1.0 equiv) to quench any remaining NBS.[10]

    • Add ammonium acetate (10 equiv) followed by ethanol (EtOH).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the intermediate.

    • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired 2-phenyl-3-bromopyridine.

Causality: This method succeeds by transforming the electron-deficient pyridine into a series of electron-rich, polarized alkenes (the Zincke imine).[8][10] This intermediate readily undergoes electrophilic halogenation with high regioselectivity at the 3-position, a position that is notoriously difficult to functionalize directly.[8] The subsequent ring-closure, facilitated by ammonium acetate, regenerates the aromatic pyridine ring.[10]

Physicochemical Properties and Their Impact

The introduction of a halogen atom dramatically alters the electronic and physical properties of the pyridine ring. Understanding these changes is paramount for rational drug and agrochemical design.

  • Electronic Effects: Halogens exert a dual electronic influence: they are electronegative and thus electron-withdrawing through the sigma bond (inductive effect), but they can also donate electron density through their lone pairs (resonance effect). For pyridine, the strong inductive withdrawal generally dominates, decreasing the basicity (lowering the pKa) of the pyridine nitrogen. This modulation of basicity is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.

  • Lipophilicity: Halogenation almost invariably increases the lipophilicity (fat-solubility) of a molecule, measured as the partition coefficient (logP). This is a key parameter in drug design, as it influences how a compound distributes in the body, crosses cell membranes, and interacts with hydrophobic pockets in target proteins. The order of increasing lipophilicity is typically F < Cl < Br < I.

  • Metabolic Stability: The replacement of a hydrogen atom with a halogen, particularly fluorine, at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway.[3] This "metabolic blocking" strategy can significantly increase a drug's half-life and bioavailability.[2][3]

  • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond with Lewis basic atoms like oxygen or nitrogen.[13] This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity for a biological target.[2][13]

Table 1: Comparison of Physicochemical Properties of Substituted Pyridines
CompoundpKa (of Pyridinium ion)logP
Pyridine5.230.65
2-Fluoropyridine-0.441.10
2-Chloropyridine0.721.22
2-Bromopyridine0.901.43
3-Chloropyridine2.841.10
4-Chloropyridine3.821.10

Note: Values are approximate and can vary slightly depending on the measurement method and source.

The Significance of Halogenated Pyridines in Science and Industry

The true significance of halogenated pyridines lies in their application as core structural motifs in a vast number of commercially successful products.[2][5]

In Medicinal Chemistry:

The pyridine ring is one of the most prevalent azaheterocycles found in FDA-approved drugs.[2] Halogen substitution is a key strategy used to optimize lead compounds into effective medicines.

  • Case Study: Etoricoxib (Arcoxia®) . This selective COX-2 inhibitor, used to treat arthritis, features a 2-chloropyridine ring. The chlorine atom is crucial for its activity and selectivity profile.

  • Case Study: Nevirapine (Viramune®) . An essential anti-HIV drug, Nevirapine is a non-nucleoside reverse transcriptase inhibitor. Its structure is built around a central pyridine ring, and analogues have been explored extensively.

  • Other Examples: Halogenated pyridines are found in drugs across numerous therapeutic areas, including oncology (e.g., Crizotinib), central nervous system disorders, and infectious diseases.[3] The halogen atom often plays a critical role in binding to the target enzyme or receptor.[3]

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds & Activates P1 Downstream Protein 1 Receptor->P1 Phosphorylates P2 Downstream Protein 2 P1->P2 TF Transcription Factor P2->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Activates Drug Halogenated Pyridine Inhibitor (e.g., Crizotinib) Drug->Receptor Blocks ATP Binding Site

Caption: Inhibition of a Receptor Tyrosine Kinase pathway by a halogenated pyridine drug.

In Agrochemicals:

Halogenated pyridines are indispensable in modern agriculture, forming the backbone of many potent and selective herbicides, insecticides, and fungicides.[7][14]

  • Herbicides: The auxin mimic herbicides, such as Clopyralid, Fluroxypyr, and Picloram, are all halogenated picolinic acids (a derivative of pyridine). They are vital for controlling broadleaf weeds in cereal crops.

  • Insecticides: The neonicotinoid class of insecticides, while facing environmental scrutiny, includes highly effective compounds like Imidacloprid and Thiacloprid, which contain a chloropyridine moiety. This group is essential for their insect-specific neurotoxic activity.

  • Fungicides: Boscalid is a widely used fungicide that contains a 2-chloropyridine ring, which is key to its efficacy in controlling a range of plant diseases.

Synthesis_and_Screening_Workflow cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization Start Select Pyridine Scaffold Synth Parallel Synthesis of Halogenated Analogues (Cl, Br, F at various positions) Start->Synth Purify Purification & QC (HPLC, NMR, MS) Synth->Purify HTS High-Throughput Primary Screen (e.g., Enzyme Assay) Purify->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR SAR->Synth Design New Analogues ADME In Vitro ADME (Metabolic Stability, Permeability) SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt

Caption: Workflow for the synthesis and screening of a halogenated pyridine library.

Challenges and Future Outlook

Despite the tremendous success and utility of halogenated pyridines, challenges remain. The development of more sustainable and environmentally benign halogenation methods is an ongoing area of research. Green chemistry principles are pushing for the use of less hazardous reagents and solvents and the development of catalytic C-H functionalization routes that minimize waste.

The future of halogenated pyridine chemistry is bright. New synthetic methods will continue to provide access to novel and more complex structures.[8] A deeper understanding of the role of halogen bonding in molecular recognition will enable more sophisticated and rational design of next-generation pharmaceuticals and agrochemicals.[13] As our ability to precisely manipulate molecules improves, the halogenated pyridine will undoubtedly remain a central and indispensable tool in the quest for new solutions to global health and food security challenges.

References

Introduction to trifunctional pyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trifunctional Pyridine Building Blocks for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, distinguished by its prevalence in a significant number of FDA-approved drugs and functional materials.[1][2][3][4] Trifunctional pyridine building blocks—cores bearing three distinct points for chemical modification—represent a class of "privileged scaffolds" that offer an unparalleled platform for the systematic exploration of chemical space.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of these versatile synthons. We will delve into the fundamental principles governing pyridine reactivity, detail robust synthetic protocols for accessing and modifying these scaffolds, and illustrate their transformative potential in the rapid generation of molecular complexity for drug discovery and advanced material design.

The Pyridine Core: A Challenge and an Opportunity

The utility of the pyridine ring is intrinsically linked to its electronic nature. The presence of the electronegative nitrogen atom renders the ring electron-deficient compared to benzene, a property that profoundly influences its reactivity.[7][8] This electron deficiency deactivates the ring towards traditional electrophilic aromatic substitution (SEAr) reactions, which often require harsh conditions and yield mixtures of isomers.[9][10] Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 (α) and C4 (γ) positions. The nitrogen atom's lone pair also acts as a Lewis base, readily coordinating to metal catalysts and Lewis acids, which can both complicate and enable specific transformations.[8][10]

Understanding the regioselectivity of these reactions is paramount for any synthetic design. The three distinct positions—C2/C6, C3/C5, and C4—exhibit different electronic properties, providing a canvas for selective functionalization.

Synthesis_Workflow Start 2,6-Dichloropyridine Step1 N-Oxidation (H₂O₂ / Catalyst) Start->Step1 Intermediate 2,6-Dichloropyridine N-Oxide Step1->Intermediate Step2 Chlorination (POCl₃, Reflux) Intermediate->Step2 Product 2,4,6-Trichloropyridine Step2->Product Sequential_Coupling cluster_step1 Step 1: C4-Selective Coupling cluster_step2 Step 2: C2/C6 Coupling Start 2,4,6-Trichloropyridine Cond1 Arylboronic Acid A Pd(PPh₃)₄, Mild Base ~80°C Start->Cond1 Inter 2,6-Dichloro-4-Aryl-Pyridine Cond1->Inter Cond2 Arylboronic Acid B Pd₂(dba)₃ / SPhos, Strong Base ~110°C Inter->Cond2 Final Fully Substituted Pyridine Cond2->Final MedChem_Vectors Core Trifunctional Pyridine Core Prop1 Target Binding & Potency Core->Prop1 Vector 1 Prop2 Solubility & Pharmacokinetics (ADME) Core->Prop2 Vector 2 Prop3 Selectivity & Toxicity Profile Core->Prop3 Vector 3

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development and fine chemical synthesis, 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6) emerges as a pivotal intermediate, offering a versatile scaffold for the construction of complex molecular architectures.[1] Its trifunctional nature, bearing chloro, fluoro, and nitro moieties on a pyridine ring, presents a unique opportunity for selective chemical transformations. However, the very reactivity that makes this compound a valuable building block also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and technical data, to empower researchers and drug development professionals in its responsible application.

Compound Profile and Hazard Identification

A foundational aspect of safe handling is a comprehensive understanding of the compound's intrinsic properties and associated hazards.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₂ClFN₂O₂[1][3][4]
Molecular Weight 176.53 g/mol [1][3][4]
Appearance White to light yellow solid/crystalline powder[1][2]
Boiling Point ~247.0 °C (Predicted)[1][5]
Density ~1.6 g/cm³ (Predicted)[1][5]
Storage Temperature Room temperature, or under inert gas at 2-8°C for long-term storage[2][4]
Toxicological Profile and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight its potential health effects.[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

These classifications underscore the importance of preventing direct contact and inhalation. The compound is harmful if ingested and can cause significant irritation to the skin, eyes, and respiratory system.[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area. For handling powders or any procedure that could generate dust or aerosols, a certified chemical fume hood is mandatory.[7][8] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment: A Self-Validating System

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following diagram illustrates a logical workflow for PPE selection.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Procedure Assess Procedure: - Scale of work - Potential for dust/aerosol generation - Duration of handling Start->Assess_Procedure Core_PPE Core PPE: - Safety glasses with side shields - Lab coat Assess_Procedure->Core_PPE All Procedures Hand_Protection Hand Protection: - Nitrile gloves (double-gloving recommended) Assess_Procedure->Hand_Protection All Procedures Eye_Protection Enhanced Eye/Face Protection: - Chemical safety goggles - Face shield (if splash risk is high) Assess_Procedure->Eye_Protection High splash potential Respiratory_Protection Respiratory Protection: - NIOSH-approved respirator with particulate filter (if fume hood is unavailable or for large spills) Assess_Procedure->Respiratory_Protection High dust/aerosol potential Spill_Response Spill Spill of this compound Occurs Evacuate Evacuate and secure the area Spill->Evacuate Assess Assess the spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE (respirator, goggles, gloves, lab coat) Assess->Don_PPE Small, manageable spill Report Report the incident to the appropriate personnel Assess->Report Large or unmanageable spill Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) Don_PPE->Contain Cleanup Carefully sweep up the absorbed material Contain->Cleanup Collect Place in a sealed, labeled container for hazardous waste Cleanup->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Decontaminate->Report

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and validated protocol for the synthesis of 2-Chloro-3-fluoro-5-nitropyridine, a critical building block in contemporary pharmaceutical and agrochemical research.[1][2] The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide that emphasizes safety, reproducibility, and high-yield production. This application note goes beyond a mere recitation of steps, delving into the mechanistic underpinnings of the reaction and providing practical insights to ensure successful synthesis. All procedural details are supported by authoritative references to underscore the scientific rigor of the described method.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate, highly valued for its utility in the synthesis of a wide array of biologically active molecules.[1][2] Its unique substitution pattern, featuring an electron-withdrawing nitro group and two distinct halogen atoms, allows for selective and sequential nucleophilic aromatic substitution reactions. This chemical versatility makes it an indispensable precursor for the development of novel therapeutic agents, such as antibacterial agents and kinase inhibitors, and next-generation crop protection agents.[2] The strategic placement of the fluorine and chlorine atoms offers medicinal chemists the ability to fine-tune the physicochemical properties of lead compounds, enhancing their efficacy, metabolic stability, and pharmacokinetic profiles.

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound typically proceeds via a nitration reaction of a substituted pyridine precursor. The choice of starting material and nitrating agent is critical for achieving high regioselectivity and yield. The protocol detailed below employs the nitration of 2-chloro-3-fluoropyridine. The strong electron-withdrawing nature of the chloro and fluoro substituents deactivates the pyridine ring towards electrophilic substitution, necessitating the use of a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The directing effects of the existing substituents favor the introduction of the nitro group at the 5-position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and peer-reviewed synthetic procedures.

3.1. Reagents and Materials

Reagent/MaterialGradeSupplier (Example)CAS Number
2-Chloro-3-fluoropyridine≥97%Sigma-Aldrich17282-04-1
Fuming Nitric Acid (90%)ACS ReagentFisher Scientific7697-37-2
Concentrated Sulfuric Acid (98%)ACS ReagentVWR7664-93-9
Dichloromethane (DCM)HPLC GradeEMD Millipore75-09-2
Saturated Sodium Bicarbonate SolutionLaboratory Grade------
Anhydrous Magnesium Sulfate≥97%Alfa Aesar7487-88-9
Ice---------

3.2. Equipment

  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

3.3. Safety Precautions

  • Warning: This reaction involves the use of highly corrosive and oxidizing acids.[3][4][5] All manipulations must be performed in a well-ventilated fume hood.[3]

  • Wear appropriate PPE at all times, including acid-resistant gloves, safety goggles, and a face shield.[3][5]

  • The addition of nitric acid to sulfuric acid is exothermic and should be performed slowly with efficient cooling to prevent thermal runaway.[6]

  • Quenching of the reaction mixture with ice should be done cautiously to control the exothermic reaction.

  • Ensure easy access to an emergency eyewash station and safety shower.[3][4]

3.4. Step-by-Step Synthesis Procedure

  • Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Slow Addition of Nitric Acid: While maintaining the temperature between 0-5 °C, slowly add fuming nitric acid (25 mL) to the sulfuric acid via a dropping funnel over a period of 30 minutes. The resulting mixture is the nitrating agent.

  • Addition of the Starting Material: Once the nitrating mixture is prepared and cooled, add 2-chloro-3-fluoropyridine (10 g, 76.0 mmol) dropwise to the mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Subsequently, let the mixture warm to room temperature and continue stirring for an additional 4 hours.

  • Reaction Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring. This step should be performed slowly to manage the exothermic quenching process.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, and finally with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a pale yellow solid.[7]

Reaction Workflow Diagram

Synthesis_Workflow Start Start: Reagents Nitrating_Mixture 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) 0-5 °C Start->Nitrating_Mixture Add_Substrate 2. Add 2-Chloro-3-fluoropyridine < 10 °C Nitrating_Mixture->Add_Substrate Reaction 3. Reaction Stirring 0-5 °C (1h) -> RT (4h) Add_Substrate->Reaction Quench 4. Quench on Ice Reaction->Quench Extract 5. Extraction with DCM Quench->Extract Wash 6. Wash & Neutralize (H₂O, NaHCO₃, Brine) Extract->Wash Dry_Concentrate 7. Dry & Concentrate Wash->Dry_Concentrate Purify 8. Purification (Recrystallization/Chromatography) Dry_Concentrate->Purify Product End: 2-Chloro-3-fluoro- 5-nitropyridine Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White crystalline powder or solid.[1][8]
Molecular Formula C₅H₂ClFN₂O₂[1][9]
Molecular Weight 176.53 g/mol [1][9]
Boiling Point ~247.0 °C[1][9][10]
Density ~1.6 g/cm³[1][10]
¹H NMR (CDCl₃, 400 MHz) δ 8.95 (d, J = 2.4 Hz, 1H), 8.40 (d, J = 7.2 Hz, 1H)
Purity (by HPLC) ≥98%[10]
Expected Yield 75-85%

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the addition of reagents, high yields and purity of the desired product can be consistently achieved. The detailed procedural steps, coupled with the mechanistic rationale and safety precautions, offer a comprehensive guide for researchers in the field of medicinal and materials chemistry. The successful synthesis of this versatile building block will undoubtedly facilitate the discovery and development of novel chemical entities with significant biological and industrial applications.

References

Application Notes & Protocols: Strategic Implementation of 2-Chloro-3-fluoro-5-nitropyridine in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its strategic functionalization is paramount for achieving desired biological activity and pharmacokinetic profiles. 2-Chloro-3-fluoro-5-nitropyridine emerges as a highly valuable trifunctional building block, offering medicinal chemists a versatile platform for constructing complex molecular architectures.[3][4]

The unique arrangement of its substituents dictates its reactivity profile:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly activates the pyridine ring towards nucleophilic aromatic substitution and modulates the electronic properties of the final compound.[3][4]

  • The Chlorine Atom (-Cl): Positioned at the 2-position, it serves as a reactive handle for cross-coupling reactions. However, as an aryl chloride, it presents a higher activation barrier for oxidative addition compared to its bromide or iodide counterparts, necessitating specialized catalytic systems.[5][6]

  • The Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[7][8] Its presence ortho to the coupling site also introduces significant steric considerations.

This guide provides an in-depth analysis of the mechanistic nuances, optimized protocols, and troubleshooting strategies for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][9] However, the specific nature of this compound requires a deeper understanding of the potential challenges inherent in the key steps of this cycle.

Suzuki_Coupling_Cycle cluster_boron Boronic Acid Activation pd0 Active Pd(0)L_n oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Transmetalation Intermediate (Ar-Pd(II)-R') oa_complex->trans_complex Transmetalation re_complex Product Complex trans_complex->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) re_complex->product start Ar-X (2-Chloro-3-fluoro- 5-nitropyridine) start->oa_complex boronic R'-B(OR)₂ borate [R'-B(OR)₂(OH)]⁻ boronic->borate boronic->borate Activation base Base (e.g., K₃PO₄) base->boronic borate->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

2.1 The Oxidative Addition Hurdle The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11] Aryl chlorides are notoriously less reactive than bromides or iodides due to the stronger C-Cl bond.[5] The electron-withdrawing nitro group on the pyridine ring helps to facilitate this step, but success hinges on the choice of catalyst.

  • Causality: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and sterically bulky phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required.[6][12] These ligands promote the formation of a more electron-rich, coordinatively unsaturated Pd(0) species that can more readily break the C-Cl bond.[13][14]

2.2 The Role of the Base in Transmetalation Transmetalation, the transfer of the organic group from the boron reagent to the palladium center, cannot proceed without a base.[15][16] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[17][18]

  • Causality: The choice of base is critical and interdependent with the solvent. For sensitive substrates prone to side reactions, moderately strong inorganic bases are preferred.

    • K₃PO₄ or Cs₂CO₃: Often provide excellent results, being strong enough to promote transmetalation without causing significant degradation of the starting materials.[12][19]

    • KF: Can be effective, especially under anhydrous conditions, to minimize protodeboronation.[20]

    • Strong Alkoxide Bases (e.g., NaOtBu): Should generally be avoided as they can promote side reactions, including dehalogenation.[12]

2.3 Potential Pitfalls: Catalyst Inhibition and Side Reactions

  • Nitrogen Coordination: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[12] The use of bulky ligands helps to mitigate this by sterically shielding the metal center.

  • Dehalogenation: A common side reaction where the chlorine atom is replaced by hydrogen. This often occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with trace water or certain solvents.[12] Using aprotic solvents like dioxane, THF, or toluene is recommended.

  • Protodeboronation: The boronic acid reagent can be degraded by replacement of the boronic acid group with a hydrogen atom, especially in the presence of strong bases and water.[14][19]

Experimental Protocols and Data

3.1 Materials and Reagent Handling

  • This compound: Appears as a white to light-yellow crystalline powder. It is harmful if swallowed and causes skin and eye irritation.[21][22] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[23][24] Store in a tightly sealed container in a cool, dry place.[25]

  • Palladium Catalysts/Precatalysts: Many palladium complexes and ligands are air- and moisture-sensitive. Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Air-stable precatalysts (e.g., Buchwald G3 Palladacycles) are highly recommended for ease of handling and reproducibility.[14]

  • Solvents: Use anhydrous, degassed solvents to minimize side reactions like dehalogenation and homocoupling of the boronic acid.[12][19] Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.

3.2 Recommended Reaction Conditions

The following table summarizes two robust protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol 2 is generally higher-yielding for this challenging substrate due to the more active catalytic system.

ParameterProtocol 1: Pd(PPh₃)₄ SystemProtocol 2: Buchwald Ligand SystemRationale & Reference
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)The limiting reagent.
Boronic Acid Arylboronic Acid (1.2–1.5 equiv)Arylboronic Acid (1.2–1.5 equiv)A slight excess ensures complete consumption of the aryl halide.[19]
Palladium Source Pd(PPh₃)₄ (3–5 mol%)Pd₂(dba)₃ (1.5–2.5 mol%)Pd(PPh₃)₄ is a direct Pd(0) source. Pd₂(dba)₃ is a stable Pd(0) source that requires a ligand.[6][26]
Ligand XPhos or SPhos (3–5 mol%)Bulky, electron-rich ligands are crucial for activating the C-Cl bond and preventing catalyst inhibition.[12][14]
Base K₃PO₄ (2.0–3.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ and Cs₂CO₃ are effective bases for challenging couplings.[19][26]
Solvent System 1,4-Dioxane / H₂O (5:1)Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents minimize dehalogenation. A small amount of water can aid in dissolving the base.[12][27]
Temperature 90–100 °C100–110 °CHigher temperatures are needed to overcome the activation energy for C-Cl bond cleavage.[12]
Reaction Time 12–24 hours8–18 hoursThe more active catalyst in Protocol 2 generally leads to shorter reaction times.[26]
Typical Yield 40–70%75–95%Yields are substrate-dependent but Protocol 2 is generally superior.

3.3 Step-by-Step Methodology: Protocol 2 (Buchwald System)

Workflow start Start reagents 1. Combine Solids (Aryl Halide, Boronic Acid, Base, Pd₂(dba)₃, XPhos) in Vial start->reagents inert 2. Seal & Purge (Evacuate/backfill with Ar/N₂ x3) reagents->inert solvent 3. Add Degassed Solvent (Toluene or Dioxane) inert->solvent heat 4. Heat with Stirring (110 °C, 8-18 h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Cool & Workup (Dilute, Wash with H₂O/Brine) monitor->workup purify 7. Dry & Purify (Dry over Na₂SO₄, Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[26]

  • Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed toluene.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 8-18 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.[6][19]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) source or ligand has degraded.[19]2. Insufficient Temperature.3. Poor quality reagents/solvents.1. Use a fresh batch of catalyst/ligand. Switch to a more robust, air-stable precatalyst (e.g., XPhos Pd G3).2. Ensure the internal reaction temperature reaches the target (100-110 °C).3. Use freshly purchased, anhydrous/degassed solvents and high-purity reagents.
Significant Dehalogenation 1. Presence of a hydride source (water, alcohols).2. Base is too strong or reactive.1. Use rigorously dried, aprotic solvents (toluene, dioxane, THF). Ensure the base is anhydrous.2. Switch to a milder base like K₃PO₄ or KF. Avoid alkoxide bases.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.[19]2. Catalyst decomposition.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.2. Use the correct palladium-to-ligand ratio (typically 1:2 for L-Pd-L formation from Pd(0)).
Protodeboronation 1. Unstable boronic acid.2. Excess water or strong base accelerating the side reaction.[14][19]1. Use the boronic acid as soon as possible after purchase/synthesis, or convert it to a more stable boronate ester (e.g., pinacol ester).2. Switch to anhydrous conditions and a milder base like KF. Use the minimum necessary amount of base.

Conclusion

While the Suzuki-Miyaura coupling of this compound presents challenges due to its nature as a sterically hindered and electronically distinct aryl chloride, these can be overcome through rational experimental design. The key to success lies in selecting a highly active catalytic system, typically involving bulky, electron-rich biaryl phosphine ligands, and carefully controlling the reaction parameters, particularly the choice of base and the exclusion of oxygen and water. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this valuable trifunctional intermediate in the synthesis of novel and complex molecular targets.

References

Application Notes: 2-Chloro-3-fluoro-5-nitropyridine as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The pyridine scaffold is a privileged structure, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. 2-Chloro-3-fluoro-5-nitropyridine has emerged as a highly valuable and versatile building block for the synthesis of a new generation of kinase inhibitors.[1][2] Its trifunctional nature, featuring a reactive chlorine at the 2-position, a fluorine at the 3-position, and a nitro group at the 5-position, allows for a range of selective chemical modifications, making it an ideal starting material for the construction of complex heterocyclic molecules.[1][2]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of kinase inhibitors. We will explore its chemical reactivity, provide detailed, field-proven protocols for its derivatization, and present a specific case study on its application in the synthesis of Janus Kinase (JAK) inhibitors.

Chemical Properties and Reactivity

This compound is a white crystalline powder with the molecular formula C₅H₂ClFN₂O₂.[2] The electron-withdrawing nature of the nitro group and the pyridine ring itself significantly activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr). This makes the selective displacement of the chloride with various nucleophiles, such as amines and alcohols, a facile and efficient process. The fluorine atom at the 3-position is less reactive towards SNAr but can be displaced under more forcing conditions or by using specific catalytic systems. The nitro group can be readily reduced to an amine, providing another point for diversification and the introduction of new functionalities.[3]

The differential reactivity of the substituents on the pyridine ring allows for a sequential and controlled synthetic strategy, a key advantage in the construction of complex drug molecules.

Core Synthetic Strategies

The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common method for the initial functionalization of this compound. The high electrophilicity of the C2 carbon, due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group, allows for the displacement of the chloride by a wide range of nucleophiles.

Diagram: General SNAr Workflow

sn_ar_workflow start 2-Chloro-3-fluoro- 5-nitropyridine intermediate Key Intermediate start->intermediate SNAr Reaction nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->intermediate reduction Reduction of Nitro Group intermediate->reduction final_product Further Functionalization reduction->final_product kinase_inhibitor Kinase Inhibitor final_product->kinase_inhibitor

Caption: A generalized workflow for the synthesis of kinase inhibitors starting from this compound via an initial SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

While the chlorine at the 2-position is highly reactive in SNAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties at the 2-position, which are common features in many kinase inhibitors.

Diagram: Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Chloro-3-fluoro- 5-nitropyridine pd_complex R-Pd(II)L2-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)L2-Ar transmetalation->pd_aryl_complex boronic_acid Ar-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key method for C-C bond formation.

Application Case Study: Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several patents describe the use of this compound as a key starting material in the synthesis of potent and selective JAK inhibitors.[4][5][6]

Diagram: Simplified JAK-STAT Signaling Pathway

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation jak_inhibitor JAK Inhibitor (e.g., from this compound) jak->jak_inhibitor Inhibition stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Transcription

Caption: A simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

The following protocols are based on procedures described in the patent literature for the synthesis of key intermediates for JAK inhibitors, starting from this compound.[4][5]

Protocol 1: Synthesis of (S)-1-(3-fluoro-5-nitropyridin-2-yl)pyrrolidin-3-ol

This protocol details the nucleophilic aromatic substitution of the chlorine atom in this compound with (S)-pyrrolidin-3-ol.

  • Materials:

    • This compound

    • (S)-pyrrolidin-3-ol

    • Triethylamine (Et₃N)

    • Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add (S)-pyrrolidin-3-ol (1.1 eq) and triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford (S)-1-(3-fluoro-5-nitropyridin-2-yl)pyrrolidin-3-ol.

Protocol 2: Reduction of the Nitro Group to Synthesize (S)-1-(5-amino-3-fluoropyridin-2-yl)pyrrolidin-3-ol

This protocol describes the reduction of the nitro group of the intermediate synthesized in Protocol 1.

  • Materials:

    • (S)-1-(3-fluoro-5-nitropyridin-2-yl)pyrrolidin-3-ol

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water

    • Celite®

  • Procedure:

    • To a suspension of (S)-1-(3-fluoro-5-nitropyridin-2-yl)pyrrolidin-3-ol (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Wash the Celite® pad with ethanol.

    • Concentrate the combined filtrates under reduced pressure.

    • The resulting crude (S)-1-(5-amino-3-fluoropyridin-2-yl)pyrrolidin-3-ol can be used in the next step without further purification or can be purified by column chromatography if necessary.

This amino-pyridine intermediate serves as a versatile platform for further elaboration into the final aminopyrimidinyl JAK inhibitors through coupling with a suitable pyrimidine core.

Data Presentation: Representative JAK Inhibitor Intermediate

The following table summarizes the key characteristics of the intermediate synthesized from this compound.

Compound NameStarting MaterialKey Reaction TypeMolecular FormulaMolecular WeightReference
(S)-1-(3-fluoro-5-nitropyridin-2-yl)pyrrolidin-3-olThis compoundSNArC₉H₁₀FN₃O₃227.19[4][5]
(S)-1-(5-amino-3-fluoropyridin-2-yl)pyrrolidin-3-ol(S)-1-(3-fluoro-5-nitropyridin-2-yl)pyrrolidin-3-olReductionC₉H₁₂FN₃O197.21[4][5]

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for selective and sequential functionalization, making it an invaluable tool for medicinal chemists. The successful application of this starting material in the synthesis of potent JAK inhibitors, as demonstrated in the patent literature, underscores its importance in the development of novel therapeutics for a range of diseases. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their own drug discovery programs.

References

The Strategic Role of 2-Chloro-3-fluoro-5-nitropyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Agrochemical Building Block

In the landscape of modern agrochemical research and development, the pursuit of novel, effective, and environmentally conscious active ingredients is paramount. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational scaffolds for a diverse range of herbicidal, insecticidal, and fungicidal compounds. 2-Chloro-3-fluoro-5-nitropyridine has emerged as a key player in this context, offering a unique combination of reactive sites that allow for the precise and efficient construction of complex agrochemical molecules.[1]

This trifunctional pyridine derivative is particularly valued for its enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 5-position, renders the chlorine atom at the 2-position an excellent leaving group. This inherent reactivity provides a reliable and high-yielding entry point for introducing a wide array of functional groups, which is a cornerstone of combinatorial chemistry approaches in agrochemical discovery.

This comprehensive guide delves into the practical applications of this compound in agrochemical synthesis. We will explore the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its use in the synthesis of key agrochemical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Core Chemistry: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution. The chlorine atom at the C-2 position is the most labile leaving group, a fact that can be attributed to the combined electron-withdrawing effects of the ring nitrogen and the nitro group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Diagram 1: General Workflow for Agrochemical Synthesis

A 2-Chloro-3-fluoro- 5-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nucleophile (R-NH2, R-OH, etc.) C Substituted 3-fluoro-5-nitropyridine Intermediate B->C D Nitro Group Reduction C->D  e.g., Fe/HCl, SnCl2 E 5-Amino-3-fluoro- pyridine Derivative D->E F Further Functionalization (e.g., Diazotization, Acylation) E->F G Final Agrochemical Product F->G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 2-Chloro-3-fluoro- 5-nitropyridine C K2CO3, DMF 100-120 °C A->C B Substituted Aniline B->C D N-Aryl-3-fluoro- 5-nitropyridin-2-amine C->D SNAr

References

Application Notes & Protocols: Derivatization of 2-Chloro-3-fluoro-5-nitropyridine for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the strategic derivatization of 2-chloro-3-fluoro-5-nitropyridine, a pivotal trifunctional building block in modern medicinal chemistry. We delve into the core principles governing its reactivity, focusing on regioselective transformations critical for the synthesis of Active Pharmaceutical Ingredients (APIs). Detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction are presented. The causality behind experimental choices, troubleshooting insights, and data-driven recommendations are integrated to empower researchers in drug discovery and development to leverage this versatile intermediate with precision and efficiency.

Introduction: The Strategic Value of this compound

This compound (CAS 1079179-12-6) has emerged as a highly valuable starting material in pharmaceutical synthesis.[1][2] Its utility is rooted in the specific arrangement of three distinct functional handles on the pyridine ring: a chloro group, a fluoro group, and a nitro group. This trifunctional nature allows for a sequence of controlled, regioselective reactions to build complex molecular architectures.[2]

The strong electron-withdrawing effect of the nitro group, combined with the innate electron deficiency of the pyridine ring, profoundly activates the halogenated positions (C2 and C6) towards nucleophilic attack.[2][3] This enhanced reactivity is the cornerstone of its application, enabling chemists to introduce diverse functionalities. Furthermore, the distinct electronic environments of the C2-chloro and C3-fluoro substituents permit selective manipulation, a crucial feature for multi-step API synthesis. This guide will illuminate the chemical logic required to harness this potential.

Core Principles: Understanding Regioselectivity

The primary consideration when derivatizing this scaffold is predicting which site will react. The molecule's reactivity is dominated by Nucleophilic Aromatic Substitution (SNAr), where the regioselectivity is governed by a combination of electronic and steric factors.

Key Reactivity Insights:

  • Activation by the Nitro Group: The -NO₂ group at C5 is a powerful activating group, stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack at both the C2 (ortho) and C6 (para) positions.[4]

  • C2 vs. C6 Reactivity: Nucleophilic attack preferentially occurs at the C2 position (bearing the chlorine atom) over the C6 position (bearing a hydrogen atom). The chlorine at C2 is a better leaving group than the hydride at C6. Moreover, the inductive electron-withdrawing effect of the adjacent fluorine at C3 further increases the electrophilicity of the C2 position.[4]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the attack of the nucleophile. The stability of the leaving group is also important. While fluorine is more electronegative, chlorine is generally a better leaving group in SNAr on heteroaromatic systems due to the weaker C-Cl bond compared to the C-F bond.

This predictable selectivity for C2-substitution is the foundation for the first synthetic transformation.

G Start 2-Chloro-3-fluoro- 5-nitropyridine SNAr SNAr Reaction (C2 Position) Start->SNAr Nuc Nucleophile (R-NH₂, R-OH, R-SH) Nuc->SNAr Intermediate1 2-Substituted-3-fluoro- 5-nitropyridine SNAr->Intermediate1 Selective C-Cl Displacement Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 5-Amino-2-substituted- 3-fluoropyridine Reduction->Intermediate2 Forms reactive -NH₂ group Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate2->Coupling Functionalize C5 or build biaryl systems FinalAPI Complex API Scaffold Coupling->FinalAPI

Caption: A typical synthetic workflow starting from this compound.

Key Derivatization Protocols

Protocol 1: Selective C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective displacement of the C2-chloro group with a primary or secondary amine, a common initial step in building many API backbones.

Principle: The C2 position is highly activated for SNAr. An amine nucleophile attacks the C2 carbon, and the subsequent loss of the chloride leaving group yields the 2-amino-3-fluoro-5-nitropyridine derivative. A mild base is used to neutralize the HCl generated in situ.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

  • Solvent & Reagents: Dissolve the starting material in a suitable polar aprotic solvent such as ethanol, acetonitrile, or DMF (to a concentration of approx. 0.1-0.5 M). Add the desired amine nucleophile (1.1-1.2 equiv).[3]

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv), to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Nucleophile TypeTypical Temp. (°C)Typical Time (h)Avg. Yield (%)Expert Note
Primary Aliphatic Amine602-4>90%Highly reactive; lower temperatures may suffice.
Secondary Aliphatic Amine70-803-585-95%Slightly less reactive due to sterics; may require slightly more forcing conditions.
Aniline (Aromatic Amine)80-1004-870-85%Less nucleophilic; often requires higher temperatures or a switch to a higher-boiling solvent like DMF or Dioxane.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

After the initial SNAr, the resulting 2-substituted-3-fluoro-5-nitropyridine can be further functionalized. While the C-F bond is generally robust, palladium-catalyzed cross-coupling is a powerful method to form C-C bonds at the halogen position if it remains. This protocol is presented for a generic chloropyridine, as the reactivity of the C2-Cl bond in the starting material is high for SNAr, making a direct Suzuki coupling less common as the first step. However, if a derivative retains a chloro-substituent, this protocol is applicable.

Principle: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (e.g., an arylboronic acid) and an aryl halide, catalyzed by a palladium(0) complex. This is a cornerstone of modern synthesis for creating biaryl structures common in APIs.[5][6]

Experimental Protocol:

  • Inert Atmosphere: To a dry Schlenk flask or sealed tube, add the chloropyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[5][7]

  • Solvent: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is highly effective.[6]

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield the pure biaryl product.

G cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar'-B(OH)₂ Base RE Reductive Elimination TM->RE Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-Ar' Product Biaryl Product RE->Product Pd0->OA Ar-Cl ArCl Chloropyridine Derivative ArCl->OA ArBOH2 Arylboronic Acid ArBOH2->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Protocol 3: Selective Reduction of the Nitro Group

The nitro group is not just an activating group; it is also a synthetic handle. Its reduction to an aniline is a critical transformation that opens up a vast array of subsequent reactions (e.g., amide bond formation, diazotization, further cyclizations).

Principle: The nitro group can be selectively reduced to a primary amine (-NH₂) while preserving other functional groups, including the C-F and newly installed C-N or C-C bonds. Catalytic transfer hydrogenation is often preferred as it avoids the need for high-pressure hydrogen gas and can offer high chemoselectivity.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-nitropyridine derivative (1.0 equiv) in a solvent such as ethanol (EtOH) or methanol (MeOH).

  • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).[8][9]

  • Hydrogen Source: Add a hydrogen donor such as hydrazine hydrate (4-5 equiv) or ammonium formate dropwise at room temperature.[8]

    • Safety Note: The reaction can be exothermic. An ice bath may be necessary for cooling during the addition of the hydrogen donor.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC. The product aniline is typically more polar than the starting nitro compound. Staining with ninhydrin can help visualize the amine product.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up by partitioning the residue between ethyl acetate and water.

    • Dry the organic layer, filter, and concentrate to yield the crude aniline derivative, which is often pure enough for the next step or can be purified by chromatography.

Reagent SystemAdvantagesDisadvantages
H₂ (gas), Pd/CClean, high yieldRequires specialized high-pressure equipment
Hydrazine, Pd/CNo high-pressure H₂ needed, good selectivity[8]Hydrazine is toxic; can be exothermic
SnCl₂·2H₂O, HCl/EtOHMild, tolerates many functional groups[9]Stoichiometric tin salts require removal during work-up
Fe/NH₄Cl, EtOH/H₂OInexpensive, environmentally benignCan be slower, requires filtration of iron salts

Conclusion and Future Prospects

This compound is a textbook example of a strategic building block where inherent electronic properties dictate a logical and sequential path for molecular elaboration. By first leveraging the highly activated C2-chloro position for SNAr, followed by the synthetic transformation of the C5-nitro group, and potentially concluding with cross-coupling chemistry, researchers can rapidly access complex and diverse chemical matter. The protocols outlined herein provide a robust and reliable foundation for the synthesis of novel API candidates, underscoring the indispensable role of this intermediate in the drug discovery pipeline.[2][10]

References

Application Notes and Protocols for Reactions Involving 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-3-fluoro-5-nitropyridine is a key heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique trifunctionalized structure, featuring a pyridine core substituted with a chloro group, a fluoro group, and a nitro group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, makes this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] This reactivity allows for the strategic and regioselective introduction of various nucleophiles, a cornerstone of modern medicinal chemistry.[1][3]

This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on its application in SNAr reactions with amine nucleophiles. We will delve into the critical aspects of experimental design, from safety considerations to detailed, step-by-step protocols and data analysis.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and hazards associated with this compound is paramount for its safe handling and the successful execution of any chemical transformation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1079179-12-6[5][6][7]
Molecular Formula C₅H₂ClFN₂O₂[1][5][6][7]
Molecular Weight 176.53 g/mol [1][5][6][7]
Appearance White crystalline powder[1]
Boiling Point 247.0 ± 35.0 °C (Predicted)[1][6]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 103.2 ± 25.9 °C[1]

Safety and Handling Precautions:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]

In case of exposure, follow standard first-aid measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8][9]

  • Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation develops and persists.[8][9]

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[8][9]

The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the SNAr mechanism.[3][4] The pyridine nitrogen and the nitro group are strong electron-withdrawing groups that activate the ring towards nucleophilic attack. This activation facilitates the displacement of a halide leaving group.[3][11]

A critical aspect of reactions with this compound is regioselectivity . The positions ortho and para to the nitro group (C2 and C4/C6) are the most activated sites for nucleophilic attack. In this molecule, both the chloro and fluoro substituents are in activated positions. Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the regioselectivity of the substitution.

The general mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][12] The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting a typical nucleophilic aromatic substitution reaction with this compound using an amine as the nucleophile.

Protocol 1: General Procedure for SNAr with a Primary or Secondary Amine

This protocol is a representative example and may require optimization for specific amines.

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (e.g., morpholine, benzylamine) (1.1 - 1.5 equivalents)[13]

  • Anhydrous solvent (e.g., Ethanol, Dimethylformamide (DMF), Acetonitrile)[2][4]

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.2 - 2.0 equivalents)[2][13]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 2-Chloro-3-fluoro- 5-nitropyridine in solvent add_amine Add Amine Nucleophile reagents->add_amine 1.1-1.5 eq. add_base Add Base add_amine->add_base 1.2-2.0 eq. stir Stir at specified temperature add_base->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for the SNAr reaction.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., ethanol or DMF) to achieve a concentration of approximately 0.1-0.2 M.[2]

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 eq.) followed by the base (e.g., triethylamine, 1.2 eq.).[2] The base is crucial to neutralize the HCl or HF generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (for ethanol) or a specified temperature (e.g., 80-140 °C for DMF) and maintain for 2-16 hours, depending on the reactivity of the amine.[2]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][4]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.[2]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.[2]

    • Wash the organic layer sequentially with water and then with brine (a saturated aqueous solution of NaCl).[2][4] This removes any remaining base and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and then filter.[2]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted aminopyridine derivative.[2]

Data Analysis and Characterization

The successful synthesis of the desired product must be confirmed through rigorous characterization.

Table 2: Typical Data for SNAr Reaction Products

Amine NucleophileProductTypical Yield (%)
Benzylamine2-(Benzylamino)-3-fluoro-5-nitropyridine85-95 (Typical)[2]
Morpholine4-(3-Fluoro-5-nitropyridin-2-yl)morpholine80-90 (Typical)[2]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the proton signal corresponding to the starting material and the appearance of new signals for the incorporated amine are key indicators.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful substitution.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the product molecule.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Insufficiently reactive nucleophile, low reaction temperature, or inactive catalyst (if applicable).

    • Solution: Increase the reaction temperature, use a more polar aprotic solvent like DMF or DMSO to enhance reactivity, or consider using a stronger base.

  • Formation of Side Products:

    • Cause: Lack of regioselectivity, or side reactions such as hydrolysis of the starting material.

    • Solution: Carefully control the reaction temperature and stoichiometry of reagents. Ensure anhydrous conditions to prevent hydrolysis.

  • Difficult Purification:

    • Cause: Similar polarity of the product and starting material or byproducts.

    • Solution: Optimize the eluent system for column chromatography or attempt recrystallization from a different solvent system.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyridine derivatives. Its reactivity in nucleophilic aromatic substitution reactions, particularly with amines, provides a straightforward route to novel compounds with potential applications in drug discovery and development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively and safely utilize this important intermediate in their synthetic endeavors.

References

Application Notes & Protocols: 2-Chloro-3-fluoro-5-nitropyridine as a Strategic Building Block for Complex Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-3-fluoro-5-nitropyridine, a pivotal intermediate in the synthesis of complex heterocyclic molecules. We dissect its unique reactivity profile, governed by the interplay of its trifunctional nature—a reactive chlorine at the C2 position, a more stable fluorine at C3, and a powerful electron-withdrawing nitro group at C5. This document serves as a practical resource for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and field-proven protocols for leveraging this versatile building block in the construction of high-value compounds, particularly fused pyridine systems like pyrido[2,3-b]pyrazines.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical and agrochemical development, the demand for novel heterocyclic scaffolds is incessant. This compound (CAS: 1079179-12-6) has emerged as a compound of significant interest due to its pre-activated and differentially functionalized pyridine core.[1] Its structure is a medicinal chemist's blueprint for efficiency, offering multiple, distinct reaction sites for building molecular complexity.

The key to its utility lies in three strategic features:

  • Electron-Deficient Ring: The potent electron-withdrawing nitro group at the C5 position significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2]

  • Orthogonal Halogen Reactivity: The chlorine atom at the C2 position is substantially more labile than the fluorine atom at the C3 position. This differential reactivity is the cornerstone of its utility, enabling selective and sequential functionalization.

  • Versatile Precursor: The combination of these features allows for a programmed approach to synthesis, where complex fused heterocycles and other substituted pyridines can be constructed in a controlled, stepwise manner.[2]

This guide will illuminate the principles of its reactivity and provide actionable protocols for its application in synthesizing advanced heterocyclic systems.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1079179-12-6[1][3]
Molecular Formula C₅H₂ClFN₂O₂[1][3]
Molecular Weight 176.53 g/mol [1]
Appearance White to off-white crystalline powder[1]
Boiling Point ~247.0 °C at 760 mmHg[1]
Density ~1.6 g/cm³[1]
InChIKey SHXURKRHCSAERA-UHFFFAOYSA-N[3]
The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is the SNAr mechanism. The nitro group's strong -M (mesomeric) and -I (inductive) effects withdraw electron density, particularly from the ortho (C4) and para (C2) positions, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This activation is critical for the reaction to proceed under mild conditions.

The chlorine at C2 is the preferred site for initial nucleophilic attack over the fluorine at C3. This is due to a combination of factors:

  • Better Leaving Group Ability: Chloride is a better leaving group than fluoride in polar aprotic solvents typically used for SNAr reactions.

  • Steric Accessibility: The C2 position is readily accessible to incoming nucleophiles.

This predictable regioselectivity is the foundation for designing multi-step syntheses.

Caption: Reactivity map showing the primary sites for chemical modification.

Core Application: Synthesis of Pyrido[2,3-b]pyrazines

A prominent application of this compound is the synthesis of the pyrido[2,3-b]pyrazine scaffold. This heterocyclic core is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors, antiviral agents, and TRPV1 antagonists.[4][5] The synthesis is elegant and efficient, typically involving a one-pot or two-step reaction with a 1,2-diamine.

General Synthetic Workflow

The process involves two key transformations:

  • Initial SNAr Reaction: this compound is treated with a substituted or unsubstituted ethylenediamine. The more nucleophilic amine attacks the C2 position, displacing the chloride ion. This step is often carried out in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to scavenge the HCl byproduct.

  • Intramolecular Cyclization: The intermediate, now possessing a nucleophilic amine ortho to the fluorine atom, undergoes a subsequent intramolecular SNAr reaction. The second amine attacks the C3 position, displacing the fluoride ion to form the fused pyrazine ring. This cyclization is often driven by heating.

Synthesis of Pyrido[2,3-b]pyrazine Core start 2-Chloro-3-fluoro- 5-nitropyridine intermediate Intermediate: 2-(Diaminoethyl)amino- 3-fluoro-5-nitropyridine start->intermediate Step 1: Intermolecular SₙAr (Displaces -Cl) Base (e.g., K₂CO₃), Solvent (e.g., DMSO) diamine 1,2-Diamine (e.g., Ethylenediamine) diamine->intermediate product Fused Heterocycle: 6-Nitro-pyrido[2,3-b]pyrazine intermediate->product Step 2: Intramolecular SₙAr (Displaces -F) Heat (e.g., 100-120 °C) reduction Final API Scaffold (e.g., 6-Amino-pyrido[2,3-b]pyrazine) product->reduction Step 3: Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/HCl)

Caption: General workflow for synthesizing the pyrido[2,3-b]pyrazine scaffold.

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on the specific substrate and scale. Standard laboratory safety precautions must be followed.

Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

This protocol details the reaction of this compound with ethylenediamine to form the fused heterocyclic product.

Materials:

  • This compound (1.0 eq)

  • Ethylenediamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO (approx. 0.5 M concentration), add anhydrous potassium carbonate (2.5 eq).

  • Slowly add ethylenediamine (1.2 eq) dropwise at room temperature. Causality Note: The excess diamine and strong base ensure complete consumption of the starting material and neutralize the generated HCl and HF.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with deionized water and a small amount of cold ethyl acetate.

  • For further purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., Ethanol/Water) or purified by silica gel column chromatography.

  • Dry the final product under vacuum to yield the target compound.

Protocol 2: General Procedure for Selective SNAr at the C2 Position

This protocol describes the selective substitution of the C2-chloro group with a generic amine nucleophile, preserving the C3-fluoro for subsequent transformations.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (R-NH₂) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ACN or DMF (approx. 0.4 M).

  • Add the amine nucleophile (1.1 eq) followed by DIPEA (2.0 eq). Causality Note: DIPEA is a bulky, non-nucleophilic base ideal for scavenging HCl without competing in the substitution reaction. The reaction is run at a lower temperature to favor selective substitution at the more reactive C2 position and prevent reaction at C3.

  • Stir the reaction at room temperature (or gently heat to 40-50 °C if the nucleophile is weak) for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 2-substituted-3-fluoro-5-nitropyridine.

Conclusion and Future Prospects

This compound is a testament to the power of strategic functionalization in organic synthesis. Its predictable, regioselective reactivity makes it an invaluable tool for the efficient construction of complex, nitrogen-containing heterocycles. The protocols detailed herein provide a solid foundation for its use in both academic research and industrial drug discovery programs.[1] As the quest for novel therapeutics continues, the application of such versatile and highly functionalized building blocks will undoubtedly expand, enabling the exploration of new chemical space and the development of next-generation medicines and agrochemicals.[2]

References

Scalable Synthesis of 2-Chloro-3-fluoro-5-nitropyridine: A Comprehensive Guide for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-fluoro-5-nitropyridine

This compound is a pivotal chemical intermediate, indispensable in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][2] Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine scaffold, offers a versatile platform for medicinal chemists to construct complex molecular architectures.[2] The strategic placement of these functionalities allows for selective and sequential chemical transformations, such as nucleophilic aromatic substitution and reduction of the nitro group, providing pathways to a diverse array of biologically active compounds, including kinase inhibitors and antibacterial agents.[1][2]

The escalating demand for novel therapeutics and advanced crop protection agents underscores the need for robust, scalable, and economically viable synthetic routes to this key building block.[1] This guide provides an in-depth analysis of field-proven, scalable synthesis methods for this compound, offering detailed application notes and step-by-step protocols tailored for researchers, scientists, and professionals in drug development and process chemistry.

Application Notes: Strategic Considerations for Scalable Synthesis

The selection of a synthetic route for industrial-scale production of this compound hinges on a multitude of factors beyond mere chemical yield. These include the cost and availability of starting materials, reaction safety, waste generation, and the ease of purification. This section critically evaluates two primary scalable strategies.

Route 1: Chlorination of 3-Fluoro-5-nitropyridin-2-ol

This is a highly efficient and widely documented route that proceeds in two key stages: the nitration of a fluorinated pyridinol and subsequent chlorination.

  • Causality of a Two-Step Approach: The synthesis begins with the nitration of 2-hydroxy-5-fluoropyridine to form the crucial intermediate, 3-fluoro-5-nitropyridin-2-ol.[3] This initial step is critical as it strategically installs the nitro group at the 5-position. The subsequent chlorination of the hydroxyl group at the 2-position is a well-established transformation, often employing potent chlorinating agents like phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅).[4] This pathway is favored for its high yields and relatively straightforward execution.

  • Scalability and Safety Considerations: The nitration step requires careful thermal management due to the use of strong acids (sulfuric and nitric acid), which can lead to exothermic and potentially runaway reactions.[3] On a large scale, controlled addition of reagents and efficient heat exchange are paramount. The subsequent chlorination step involves corrosive and moisture-sensitive reagents, necessitating specialized equipment and handling protocols.

Route 2: Halogen Exchange (Halex) Fluorination of 2,3-Dichloro-5-nitropyridine

An alternative and strategically important approach involves the selective fluorination of a dichloro-precursor.

  • The Power of Halogen Exchange: The Halex process is a cornerstone of industrial aromatic fluorination.[5] In this context, it involves the conversion of 2,3-dichloro-5-nitropyridine to the desired product using a fluoride source, typically anhydrous potassium fluoride (KF).[5][6] The reaction is driven by the formation of a more stable salt (KCl) and is often conducted in a high-boiling polar aprotic solvent like sulfolane.[7] The nitro group at the 5-position activates the pyridine ring towards nucleophilic aromatic substitution, facilitating the exchange of chlorine for fluorine.

  • Regioselectivity and Process Optimization: A key challenge in this route is achieving high regioselectivity for the fluorination at the 3-position over the 2-position. Reaction conditions, including temperature, solvent, and the presence of phase-transfer catalysts, can be optimized to favor the formation of the desired isomer.[6] While potentially more complex to optimize, this route can be advantageous if 2,3-dichloro-5-nitropyridine is a more readily available or cost-effective starting material.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Chlorination of 3-Fluoro-5-nitropyridin-2-olRoute 2: Halex Fluorination of 2,3-Dichloro-5-nitropyridine
Starting Material 2-Hydroxy-5-fluoropyridine2,3-Dichloropyridine
Key Intermediates 3-Fluoro-5-nitropyridin-2-ol2,3-Dichloro-5-nitropyridine
Key Transformation Nitration followed by ChlorinationNitration followed by Halogen Exchange Fluorination
Reported Yield High (e.g., up to 97% for the chlorination step)[4]Moderate to high, dependent on optimization
Scalability Pros Well-established transformations; high yields.Utilizes common industrial process (Halex).
Scalability Cons Exothermic nitration; corrosive chlorinating agents.Requires anhydrous conditions; potential for side products.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, purification, and quality control of this compound and its key intermediates.

Protocol 1: Synthesis of 3-Fluoro-5-nitropyridin-2-ol (Intermediate for Route 1)

This protocol is based on the nitration of 2-hydroxy-5-fluoropyridine.[3]

Workflow Diagram:

A Charge 2-hydroxy-5-fluoropyridine and Sulfuric Acid B Cool to 0-5 °C A->B C Slowly add Fuming Nitric Acid B->C D Maintain Temperature and Stir C->D E Quench on Ice D->E F Filter Precipitate E->F G Wash with Water F->G H Dry to Yield 3-Fluoro-5-nitropyridin-2-ol G->H

Caption: Synthesis of 3-Fluoro-5-nitropyridin-2-ol.

Step-by-Step Methodology:

  • Reaction Setup: In a reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge concentrated sulfuric acid.

  • Addition of Starting Material: Cool the sulfuric acid to 0-5 °C using an ice bath. Slowly add 2-hydroxy-5-fluoropyridine in portions, ensuring the temperature does not exceed 10 °C.

  • Nitration: Once the starting material is fully dissolved, slowly add fuming nitric acid via the addition funnel, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Isolate the solid by filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove residual acid.

  • Drying: Dry the purified solid under vacuum to a constant weight to yield 3-fluoro-5-nitropyridin-2-ol.

Protocol 2: Synthesis of this compound from 3-Fluoro-5-nitropyridin-2-ol (Route 1)

This protocol details the chlorination of the intermediate synthesized in Protocol 1.[4]

Workflow Diagram:

A Charge 3-Fluoro-5-nitropyridin-2-ol and POCl₃ B Heat to 60 °C A->B C Slowly add PCl₅ B->C D Maintain at 60 °C for 10 hours C->D E Cool to Room Temperature D->E F Quench on Crushed Ice E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer with NaHCO₃ Solution G->H I Dry, Filter, and Concentrate H->I J Purify by Recrystallization or Distillation I->J K Obtain this compound J->K

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a reactor suitable for handling corrosive reagents, charge 3-fluoro-5-nitropyridin-2-ol and phosphorus oxychloride (POCl₃).

  • Heating: Begin stirring the mixture and heat to 60 °C.

  • Addition of Chlorinating Agent: Slowly and carefully add phosphorus pentachloride (PCl₅) in portions, maintaining the temperature at 60 °C.

  • Reaction: Stir the reaction mixture at 60 °C for approximately 10 hours, monitoring for completion by HPLC or GC.

  • Quenching: After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: For industrial scale, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). For laboratory scale, silica gel column chromatography can be employed.[4]

Protocol 3: Quality Control and Characterization

A self-validating protocol requires rigorous quality control to ensure the identity, purity, and consistency of the final product.

ParameterMethodSpecification
Appearance Visual InspectionWhite to light yellow solid[8]
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound
Purity HPLC, GC≥ 99.0%[1]
Melting Point Melting Point ApparatusTypically in the range of 48-52 °C[9]
Moisture Content Karl Fischer TitrationAs per specification

Note on Analytical Data: Access to spectral data (NMR, HPLC, LC-MS) can be obtained through chemical suppliers and databases for comparison.[10][11]

Conclusion and Future Outlook

The synthetic routes outlined in this guide represent scalable and efficient methods for the production of this compound. The choice between the chlorination of 3-fluoro-5-nitropyridin-2-ol and the Halex fluorination of 2,3-dichloro-5-nitropyridine will depend on specific economic and logistical considerations. As the pharmaceutical and agrochemical industries continue to innovate, the demand for high-purity this compound is expected to grow, further driving the need for optimized and sustainable synthetic methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is key to advancing your research.[1][2]

Understanding the Synthesis: Key Challenges

The synthesis of this compound typically involves the nitration of a 2-chloro-3-fluoropyridine precursor. While seemingly straightforward, the electron-deficient nature of the pyridine ring presents significant hurdles.[3] The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution, necessitating harsh reaction conditions that can lead to side reactions and reduced yields.[3][4]

This guide provides a structured approach to overcoming these challenges, focusing on practical, field-proven insights to enhance the efficiency and reliability of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Insufficiently Harsh Nitration Conditions The pyridine ring is strongly deactivated by the electronegative nitrogen and the chloro and fluoro substituents, requiring potent nitrating agents and elevated temperatures for electrophilic substitution to occur.[3]1. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC-MS. Be cautious, as excessive heat can lead to decomposition. 2. Use a Stronger Nitrating Mixture: Employ a mixture of fuming nitric acid and concentrated sulfuric acid (oleum) to increase the concentration of the nitronium ion (NO₂⁺), the active electrophile.[3][5] 3. Consider Alternative Nitrating Agents: For some pyridine systems, dinitrogen pentoxide (N₂O₅) can be an effective nitrating agent under milder conditions.[3]
Protonation of the Pyridine Nitrogen Under strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, hindering the electrophilic attack.[3]1. Optimize Acid Ratio: Carefully control the ratio of sulfuric acid to nitric acid. While sulfuric acid is necessary to generate the nitronium ion, an excessive amount can lead to complete protonation of the pyridine.
Moisture in the Reaction Water can compete with nitric acid in reacting with sulfuric acid, reducing the concentration of the nitronium ion.1. Use Anhydrous Reagents: Ensure all glassware is thoroughly dried and use anhydrous grades of nitric and sulfuric acid. 2. Perform Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture.
Issue 2: Formation of Multiple Products (Isomers and Side-Products)

Symptoms:

  • TLC plate shows multiple spots close to the desired product spot.

  • NMR or GC-MS analysis indicates the presence of isomeric nitropyridines or other byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Formation of Isomeric Products The directing effects of the chloro and fluoro groups on the pyridine ring can lead to the formation of other nitro-isomers, although the 5-nitro product is generally favored.1. Precise Temperature Control: Maintain a stable and uniform reaction temperature. Fluctuations can alter the regioselectivity of the nitration. 2. Purification Strategy: Employ careful column chromatography to separate the desired 5-nitro isomer from other isomers. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[6]
Over-Nitration (Dinitration) Under very harsh conditions, a second nitro group can be introduced onto the ring, leading to the formation of dinitropyridine byproducts.1. Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration. 2. Stoichiometry of Nitrating Agent: Use a controlled excess of the nitrating agent. A large excess can drive the reaction towards dinitration.
Oxidative Degradation Strong nitrating mixtures are also powerful oxidizing agents and can lead to the degradation of the starting material or product, especially at high temperatures.[4]1. Maintain Lowest Effective Temperature: Determine the minimum temperature required for a reasonable reaction rate to minimize oxidative side reactions. 2. Controlled Addition of Reagents: Add the nitrating agent dropwise to the cooled solution of the pyridine substrate to manage the exotherm of the reaction.[7]

Experimental Workflow: A Recommended Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices to maximize yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Prepare Nitrating Mixture E Slowly Add Nitrating Mixture B->E Add Dropwise C Dissolve 2-Chloro-3-fluoropyridine in conc. H₂SO₄ D Cool to 0-5 °C C->D D->E F Warm to Room Temperature and Stir E->F G Monitor by TLC/GC-MS F->G H Pour onto Crushed Ice G->H Upon Completion I Neutralize with Na₂CO₃ H->I J Extract with Ethyl Acetate I->J K Wash with Brine, Dry (Na₂SO₄) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Caption: Recommended workflow for the synthesis of this compound.

Detailed Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (3-4 volumes relative to the substrate). Stir the mixture for 15 minutes.

  • Reaction Setup: In a separate, dry, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve 2-chloro-3-fluoropyridine (1 equivalent) in concentrated sulfuric acid.

  • Nitration: Cool the solution of the pyridine to 0-5°C using an ice-salt bath. Add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. Be cautious as this will cause significant gas evolution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[6]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so challenging compared to benzene?

A: The nitrogen atom in the pyridine ring is electronegative, making the ring electron-deficient. In the strongly acidic conditions required for nitration, the nitrogen atom is also protonated to form a pyridinium ion, which further deactivates the ring towards electrophilic attack.[3] This is in contrast to benzene, which is an electron-rich aromatic system that readily undergoes electrophilic substitution.

Q2: Can I use a different solvent for the reaction?

A: Concentrated sulfuric acid acts as both the solvent and the catalyst for generating the nitronium ion. Using other solvents is generally not recommended as they may not be stable under the harsh reaction conditions or may interfere with the reaction.

Q3: What is the best way to purify the final product?

A: Column chromatography on silica gel is the most effective method for purifying this compound and removing any isomeric byproducts.[6] A gradient elution starting with a low polarity solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate typically provides good separation.

Q4: Are there any safety precautions I should be aware of?

A: Yes, this reaction involves the use of highly corrosive and strong oxidizing agents.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating mixture is highly exothermic and should be done slowly and with cooling to control the reaction temperature.

  • Quenching the reaction mixture on ice and the subsequent neutralization with a base are also highly exothermic and can cause splashing and gas evolution. Perform these steps slowly and with caution.

Q5: My yield is consistently around 50%. How can I realistically improve it?

A: To push the yield higher, focus on meticulous control of the reaction parameters.

  • Temperature: Ensure the temperature during the addition of the nitrating mixture is strictly maintained at 0-5°C.

  • Moisture Control: Use freshly opened, anhydrous reagents and flame-dry your glassware before use.

  • Work-up: When neutralizing, ensure the pH does not become too basic, as this can promote side reactions. A pH of 7-8 is ideal. Thoroughly extract the aqueous layer to recover all the product.

  • Purification: Minimize the time the product spends on the silica gel column, as prolonged exposure can lead to degradation.

By understanding the underlying chemistry and carefully controlling the reaction conditions, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthesis protocols. The following content is structured in a question-and-answer format to directly address issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I see a significant amount of unreacted 2,3-dichloro-5-nitropyridine. What is the primary cause?

A1: Low conversion is one of the most common issues in this synthesis. The root cause is almost always related to the reactivity of your fluoride source and the presence of moisture. The reaction is a Nucleophilic Aromatic Substitution (SNAr), which requires a highly reactive, "naked" fluoride anion to displace the chloride at the C-2 position.[1][2][3]

Primary Causes & Immediate Solutions:

  • Inactive Potassium Fluoride (KF): Standard KF is often not sufficiently reactive due to its high lattice energy and low surface area. Its effectiveness is dramatically improved by using spray-dried KF, which has a much smaller particle size (10-20 µm) and higher surface area (1.3 m²/g) compared to calcined KF.[4][5]

  • Presence of Water: Potassium fluoride is highly hygroscopic.[6] Any residual water in the reaction will hydrate the fluoride ions, severely reducing their nucleophilicity. Furthermore, water can compete as a nucleophile, leading to hydrolysis byproducts (see Troubleshooting Guide 1).

Recommendation: Switch to spray-dried KF and ensure all reagents and solvents are rigorously dried. For a detailed protocol on reagent preparation, see the Protocol for Anhydrous Reaction Setup.

Q2: My post-reaction analysis (GC-MS, LC-MS) shows a mass corresponding to a hydroxy-nitropyridine. What is this impurity and how can I prevent it?

A2: You are likely observing the formation of 2-hydroxy-3-chloro-5-nitropyridine , a common hydrolysis byproduct. This occurs when water, acting as a nucleophile, attacks the electron-deficient C-2 position of the starting material, displacing the chloride.

For a comprehensive solution to this problem, please refer to Troubleshooting Guide 1: The Hydrolysis Side Product .

Q3: I've detected an isomer in my product mixture. Is it possible to form 2-fluoro-3-chloro-5-nitropyridine?

A3: The formation of the regioisomer, 2-fluoro-3-chloro-5-nitropyridine, is mechanistically possible but generally not observed as a major byproduct under standard conditions. The SNAr mechanism is strongly directed by the electron-withdrawing nitro group (-NO₂).[2][3] The C-2 position is ortho to the nitro group, making it significantly more electron-deficient and activated towards nucleophilic attack than the C-3 position, which is meta. Resonance stabilization of the Meisenheimer complex intermediate strongly favors substitution at C-2.[2]

If you suspect isomeric impurities, it indicates that your reaction conditions may be non-standard or that your starting material itself is impure.

Q4: My analysis shows a di-fluorinated species. How can I avoid this over-reaction?

A4: The formation of 2,3-difluoro-5-nitropyridine is a result of over-fluorination, where the fluoride nucleophile substitutes the second chlorine atom at the C-3 position. This side reaction is typically promoted by overly harsh reaction conditions.

For specific guidance on mitigating this issue, see Troubleshooting Guide 2: The Over-Fluorination Side Product .

Reaction & Troubleshooting Visualization

The following diagrams illustrate the primary reaction pathway and the genesis of common side products, along with a logical workflow for troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions SM 2,3-Dichloro-5-nitropyridine DP This compound (Desired Product) SM->DP  KF, Aprotic Solvent (e.g., Sulfolane, DMSO)  Heat (e.g., 180-220°C) SP1 2-Hydroxy-3-chloro-5-nitropyridine (Hydrolysis) SM->SP1  Trace H₂O SP3 Unreacted Starting Material SM->SP3  Inactive KF / H₂O  Low Temperature SP2 2,3-Difluoro-5-nitropyridine (Over-fluorination) DP->SP2  Excess KF / High Temp  Prolonged Reaction

Caption: Reaction scheme showing the desired synthesis and common side pathways.

G Start Analysis Shows Impurity or Low Yield Check_SM Is unreacted Starting Material the major component? Start->Check_SM Check_Mass_OH Is a mass corresponding to -Cl +OH observed? Check_SM->Check_Mass_OH No Sol_Yield ACTION: 1. Use Spray-Dried KF. 2. Ensure anhydrous conditions. 3. Add Phase-Transfer Catalyst. 4. Optimize Temp/Time. Check_SM->Sol_Yield Yes Check_Mass_F Is a mass corresponding to -Cl +F observed? Check_Mass_OH->Check_Mass_F No Sol_OH ACTION: 1. Rigorously dry KF, solvent, and glassware. 2. Use spray-dried KF (less hygroscopic). Check_Mass_OH->Sol_OH Yes Sol_F ACTION: 1. Reduce reaction temperature. 2. Decrease reaction time. 3. Use stoichiometric KF (avoid large excess). Check_Mass_F->Sol_F Yes

Caption: Troubleshooting workflow for synthesis of this compound.

Troubleshooting Guide 1: The Hydrolysis Side Product
Q: I have confirmed the presence of 2-hydroxy-3-chloro-5-nitropyridine. What is the definitive protocol to eliminate it?

A: The formation of this byproduct is exclusively caused by the presence of water. The SNAr reaction is highly sensitive to moisture, as water can outcompete the fluoride ion as a nucleophile, especially if the fluoride is passivated.

Causality: The C-2 position is highly activated by the ortho nitro group, making it susceptible to nucleophilic attack. Hydroxide ions (from water under basic conditions, or water itself at high temperatures) will readily attack this site to form the undesired hydroxy derivative.

ParameterIssueRecommended Action
Fluoride Source Standard KF is hygroscopic and can introduce significant amounts of water.Use spray-dried KF , which is less hygroscopic and more reactive.[5] If using standard KF, it must be dried under high vacuum at >150 °C for several hours immediately before use.
Solvent Aprotic polar solvents (DMSO, DMF, Sulfolane) are also hygroscopic.Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., CaH₂) prior to use.
Reaction Setup Glassware can adsorb moisture from the atmosphere.Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar) immediately before setting up the reaction. Maintain a positive pressure of inert gas throughout the experiment.
Protocol: Anhydrous Reaction Setup for Halogen Exchange (Halex) Reaction
  • Glassware Preparation: Place all required glassware (reaction flask, condenser, etc.) in a drying oven (>120 °C) overnight. Assemble the apparatus while still hot under a positive flow of dry nitrogen or argon.

  • Reagent Drying:

    • Potassium Fluoride: Use commercially available spray-dried KF.[4] Alternatively, dry standard KF in a vacuum oven at 150 °C for at least 4 hours. Store in a desiccator over P₂O₅.

    • Solvent: Use anhydrous grade sulfolane or DMSO. If unavailable, distill from calcium hydride under reduced pressure.

  • Reaction Assembly:

    • To the flame-dried reaction flask, add the spray-dried KF under a positive pressure of inert gas.

    • Add the starting material, 2,3-dichloro-5-nitropyridine.

    • If using, add a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).[7]

    • Add the anhydrous solvent via cannula or a dry syringe.

  • Execution: Begin heating the reaction mixture to the target temperature (e.g., 190-210 °C) under a continuous inert gas blanket. Monitor the reaction progress by GC.

Troubleshooting Guide 2: The Over-Fluorination Side Product
Q: My product is contaminated with 2,3-difluoro-5-nitropyridine. How do I improve selectivity for the mono-fluorinated product?

A: Formation of the difluorinated byproduct indicates that the reaction conditions are too forcing, causing the desired product, this compound, to react further. While the C-3 chlorine is less reactive than the C-2 chlorine, it can still be substituted under aggressive conditions. A patent for a related synthesis notes that higher temperatures favor the formation of the di-fluoro product.[8]

Causality: The initial substitution of chlorine with fluorine at the C-3 position introduces an electron-donating group (relative to chlorine), which slightly deactivates the ring towards further nucleophilic substitution. However, high thermal energy can overcome this barrier, leading to the second substitution.

ParameterIssueRecommended Action
Temperature Excessively high temperatures (>220 °C) provide enough energy to substitute the less reactive C-3 chlorine.Reduce the reaction temperature. Titrate the temperature in 10 °C increments (e.g., start at 180 °C) to find the optimal balance between reaction rate and selectivity.
Reaction Time Prolonged heating after the initial reaction is complete allows the slower, secondary fluorination to occur.Monitor the reaction closely by GC or TLC. Once the consumption of the starting material plateaus, cool the reaction promptly. Do not leave it to stir at high temperature unnecessarily.
Reagent Stoichiometry A large excess of KF can drive the reaction towards the thermodynamically stable difluoro product.Reduce the molar equivalents of KF. Start with a smaller excess (e.g., 1.5 - 2.0 equivalents) and adjust based on conversion rates.

References

Technical Support Center: Mastering the Thermal Landscape of 2-Chloro-3-fluoro-5-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Topic: Optimizing Reaction Temperature for 2-Chloro-3-fluoro-5-nitropyridine Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for this compound. This guide is designed to provide researchers, chemists, and process development professionals with advanced insights into optimizing one of the most critical parameters in its synthesis: reaction temperature. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind thermal choices, empowering you to troubleshoot issues and enhance reaction efficiency, yield, and purity.

The synthesis of this compound, a key building block in pharmaceuticals and agrochemicals, is a nuanced process where temperature is not just a setting, but a tool to control selectivity and minimize impurity formation.[1][2] This guide is structured in a question-and-answer format to address the practical challenges you may face.

Frequently Asked Questions (FAQs): Temperature Optimization

Q1: What is the typical temperature range for the synthesis of this compound, and why is it critical?

A1: The most commonly cited synthesis involves the conversion of 3-fluoro-5-nitropyridin-2-ol to the target compound using a chlorinating agent like a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[3] For this specific conversion, a reaction temperature of 60°C is frequently reported.[3][4]

The Causality Behind 60°C:

  • Activation Energy: This temperature provides sufficient thermal energy to overcome the activation barrier for the nucleophilic substitution of the hydroxyl group with a chloride ion, but it is mild enough to prevent thermal degradation. The compound's boiling point is estimated to be around 247°C, indicating moderate thermal stability.[1]

  • Kinetic Control: At 60°C, the reaction proceeds at a manageable rate, typically over several hours (e.g., 10 hours), allowing for consistent process control and monitoring.[3][4]

  • Impurity Profile: Higher temperatures could lead to undesired side reactions. While specific data for this molecule is limited, analogous chlorinations of pyridine derivatives at elevated temperatures (e.g., >140-160°C) can increase the formation of byproducts and decomposition, leading to a more complex purification process.[5]

Q2: My reaction yield is low. Could the temperature be the culprit, and how should I adjust it?

A2: Yes, an incorrect temperature is a primary suspect for low yields. The issue can stem from the temperature being either too low or too high.

Troubleshooting Low Yields:

  • Is the Temperature Too Low?

    • Symptom: The reaction is sluggish and fails to reach completion, as confirmed by in-process monitoring (TLC or HPLC) showing significant starting material remaining after the expected reaction time.

    • Reason: Insufficient thermal energy is being supplied to overcome the reaction's activation energy.

    • Solution: Incrementally increase the temperature in 5-10°C steps. For the chlorination of 3-fluoro-5-nitropyridin-2-ol, you might explore a range from 60°C up to 80°C. Hold at each new temperature for a set period and monitor the consumption of starting material. Be aware that increasing temperature can also accelerate side reactions.[6]

  • Is the Temperature Too High?

    • Symptom: In-process analysis shows rapid consumption of starting material, but the desired product peak is weak, and multiple new impurity peaks are present. The reaction mixture may also darken significantly.

    • Reason: Excessive thermal energy is promoting side reactions or decomposition of the product. The chloro group at the 2-position is activated by the electron-withdrawing nitro group, making it susceptible to further reactions or hydrolysis if moisture is present.[2][6]

    • Solution: Decrease the reaction temperature. If the standard 60°C is giving poor results, try running the reaction at 50°C for a longer duration. The trade-off is a slower reaction rate, but this often leads to a cleaner reaction profile and higher isolated yield after purification.

Q3: I am observing significant byproduct formation. How can I use temperature to improve the purity of my crude product?

A3: Byproduct formation is often highly temperature-dependent. The key is to find the "sweet spot" where the rate of formation of the desired product is significantly faster than the rate of formation of impurities.

  • Identify the Impurity: If possible, identify the structure of the major byproduct. A common impurity in related syntheses is the hydrolysis product, 2-hydroxy-3-fluoro-5-nitropyridine, which forms if water is present in the reaction.[6]

  • Lower the Temperature: Most side reactions have a higher activation energy than the main reaction. By lowering the temperature, you can disproportionately slow down the side reactions, leading to a cleaner product profile. This is a fundamental principle of kinetic control.

  • Temperature Programming: For complex reactions, a programmed temperature ramp can be effective.

    • Example: Start the reaction at a lower temperature (e.g., 45-50°C) to allow the initial, more selective phase of the reaction to proceed cleanly. Once the bulk of the starting material is consumed, you can slowly ramp the temperature to 60-65°C to push the reaction to completion. This strategy is employed in other halogen exchange reactions to control the formation of intermediates.[7]

Troubleshooting Guide: Temperature-Related Issues

ProblemProbable Cause (Temperature-Related)Recommended Solution & Rationale
Incomplete Reaction Temperature is too low, resulting in slow reaction kinetics.Increase temperature by 5-10°C. Monitor progress every 1-2 hours via TLC/HPLC to find the optimal balance between reaction rate and purity.[6]
High Levels of Impurities Temperature is too high, promoting side reactions (e.g., hydrolysis, di-substitution) or product decomposition.Decrease temperature by 10-15°C and extend the reaction time. A lower temperature favors the desired kinetic product over thermodynamically favored but undesired byproducts.
Poor Reproducibility Inconsistent internal reaction temperature due to poor heat transfer or an exothermic event.Ensure efficient stirring and use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a thermocouple). For larger scales, consider the rate of reagent addition to control any exotherms.
Formation of Hydrolysis Byproduct Reaction conditions are not strictly anhydrous, and the temperature may be high enough to accelerate the hydrolysis of the chloro group.Ensure all reagents and glassware are thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar). Lowering the temperature can also reduce the rate of hydrolysis.[6]

Experimental Protocol: Temperature-Controlled Synthesis

This protocol is based on literature procedures for the chlorination of a hydroxypyridine precursor and emphasizes critical temperature control points.[3][4]

Objective: Synthesize this compound from 3-fluoro-5-nitropyridin-2-ol.

Materials:

  • 3-fluoro-5-nitropyridin-2-ol

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃)[3]

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel (100-200 mesh)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a thermometer to monitor the internal temperature.

  • Reagent Charging: To the flask, add 3-fluoro-5-nitropyridin-2-ol (1.0 eq) and phosphorus oxychloride (10 vol). Begin stirring to form a solution or suspension.

  • Heating to Setpoint: Place the flask in an oil bath pre-heated to 60°C . Allow the internal temperature of the reaction mixture to equilibrate to 60°C. This is a critical step; do not proceed until the internal temperature is stable.

  • Addition of PCl₅: Slowly add phosphorus pentachloride (1.5 eq) in portions. The addition may be slightly exothermic; monitor the internal thermometer and adjust the addition rate to maintain the temperature at 60 ± 2°C .

  • Reaction Monitoring: Maintain the reaction mixture at a constant internal temperature of 60°C for 10 hours.[3] After ~2 hours, and then every 2-3 hours, take a small aliquot, quench it carefully, and analyze by TLC (e.g., using 5% ethyl acetate in hexane) to monitor the disappearance of the starting material.

  • Cooldown: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Workup: Carefully pour the cooled reaction mixture into crushed ice with vigorous stirring. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with saturated sodium carbonate solution, followed by brine.[3] Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with 5% ethyl acetate in hexane to afford the pure this compound.[3]

References

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1][2][3] Here, we will address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

I. Troubleshooting Guide

This section is dedicated to identifying and resolving specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Synthesis

Symptom: Your crude product shows significant impurities when analyzed by techniques like HPLC or GC-MS.

Possible Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have proceeded to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can lead to the formation of byproducts.[4]

  • Formation of Isomers: During the synthesis, particularly in nitration or chlorination steps, constitutional isomers can form.

    • Solution: Optimize the reaction conditions (temperature, reagent stoichiometry) to favor the formation of the desired isomer. Purification via column chromatography is often effective in separating isomers.

  • Side Reactions: The presence of the nitro group enhances the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.[2]

    • Solution: Ensure all reagents and solvents are pure and free from nucleophilic contaminants. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture.[4]

Issue 2: Difficulty in Removing the Precursor, 3-fluoro-5-nitropyridin-2-ol

Symptom: The starting material, 3-fluoro-5-nitropyridin-2-ol, is present in the final product.

Possible Causes & Solutions:

  • Inefficient Chlorination: The chlorination step, often carried out with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), may be incomplete.[5]

    • Solution: Ensure the correct stoichiometry of the chlorinating agents. An excess of PCl₅ may be required. The reaction temperature and time are also critical; a typical condition is stirring at 60°C for 10 hours.[5]

  • Hydrolysis During Workup: The 2-chloro group is susceptible to hydrolysis, which can revert the product back to the starting material, especially in the presence of water or basic conditions.

    • Solution: During the workup, use ice-cold water for quenching the reaction and minimize the contact time.[5] Washing the organic layer with a saturated sodium carbonate solution should be done efficiently to neutralize excess acid without promoting significant hydrolysis.[5]

Issue 3: Product Loss During Extraction and Workup

Symptom: A significant decrease in yield is observed after the extraction and washing steps.

Possible Causes & Solutions:

  • Product Solubility in Aqueous Phase: this compound has some solubility in aqueous solutions.

    • Solution: Minimize the volume of water used during the workup. To recover any dissolved product, consider back-extracting the aqueous layers with a suitable organic solvent like ethyl acetate or dichloromethane.[4][5]

  • Emulsion Formation: The presence of certain impurities can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary.

Issue 4: Challenges in Chromatographic Purification

Symptom: Poor separation of the desired product from impurities during column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The choice of eluent is crucial for achieving good separation on a silica gel column.

    • Solution: A common and effective eluent system is a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate in hexane).[5] You may need to optimize the polarity of the solvent system based on TLC analysis of your crude mixture.

  • Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel used for the column.

  • Co-elution of Impurities: Some impurities may have similar polarity to the product, making separation difficult.

    • Solution: If co-elution is an issue, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as preparative HPLC.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: this compound is a white crystalline powder with a molecular weight of 176.53 g/mol .[1] It has a boiling point of approximately 247.0 °C and a flash point of around 103.2 °C, indicating moderate thermal stability.[1] Its trifunctional nature, with chloro, fluoro, and nitro groups, makes it a versatile and reactive intermediate in pharmaceutical and agrochemical synthesis.[2]

Q2: How should I properly store this compound to maintain its stability?

A2: To ensure its chemical stability, this compound should be stored in a tightly sealed container in a cool, dry place.[1] This prevents exposure to moisture and air, which can lead to degradation.[1]

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity and quantifying impurities.[4] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the compound.[4][6]

Q4: Can you provide a general protocol for the purification of this compound by column chromatography?

A4: Certainly. Here is a standard protocol:

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a mixture of 5% ethyl acetate in hexane.[5] The polarity can be gradually increased if necessary, based on TLC monitoring.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q5: What are the primary safety precautions to take when handling this compound?

A5: this compound is harmful if swallowed and may cause skin and eye irritation.[7][8] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[7]

III. Visualizing the Purification Workflow

To better understand the logical flow of the purification process, the following diagram illustrates the key steps and decision points.

PurificationWorkflow start Crude this compound workup Aqueous Workup (Quenching & Extraction) start->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying waste Impure Fractions / Aqueous Waste workup->waste concentration Concentration (Rotary Evaporation) drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis Collect Fractions chromatography->waste analysis->chromatography Purity < 99% (Re-purify) pure_product Pure Product analysis->pure_product Purity ≥ 99%

Caption: A flowchart of the purification process for this compound.

IV. Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₅H₂ClFN₂O₂
Molecular Weight 176.53 g/mol [1]
Appearance White crystalline powder[1]
Boiling Point 247.0 ± 35.0 °C (Predicted)[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 103.2 ± 25.9 °C[1]

V. References

  • This compound synthesis - ChemicalBook. (URL: --INVALID-LINK--)

  • Exploring this compound: A Key Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: --INVALID-LINK--)

  • Ensuring Purity: The Significance of High-Quality this compound for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: --INVALID-LINK--)

  • This compound: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: --INVALID-LINK--)

  • 1079179-12-6|this compound|BLD Pharm. (URL: --INVALID-LINK--)

  • 2-Chloro-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia Limited. (URL: --INVALID-LINK--)

  • This compound 1079179-12-6 - AHH Chemical Co., Ltd. (URL: --INVALID-LINK--)

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (URL: --INVALID-LINK--)

  • Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine - Benchchem. (URL: --INVALID-LINK--)

  • How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ - Guidechem. (URL: --INVALID-LINK--)

  • This compound - Sigma-Aldrich. (URL: --INVALID-LINK--)

References

Technical Support Center: Troubleshooting Low Conversion in 2-Chloro-3-fluoro-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoro-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion in reactions involving this versatile pharmaceutical intermediate.[1] As a highly reactive building block, its success in synthesis hinges on understanding its unique chemical properties and meticulously controlling reaction parameters.

The primary reactivity of this compound is governed by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the potent electron-withdrawing nitro group at the C-5 position strongly activate the ring towards nucleophilic attack. This activation is most pronounced at the C-2 and C-4 positions, making the C-2 chloro-substituent an excellent leaving group for displacement reactions.[2][3] However, this high reactivity also makes the molecule susceptible to side reactions if conditions are not optimal.

This document provides a structured, question-and-answer-based approach to troubleshoot common challenges and ensure the success of your synthetic endeavors.

Part 1: Core Troubleshooting Guide

This section addresses the most critical and frequently encountered issue: low product yield. The guide follows a logical diagnostic workflow to systematically identify and resolve the root cause.

Q1: My SNAr reaction with an amine or alkoxide nucleophile is showing low or no conversion. What are the primary factors to investigate?

Low conversion in an SNAr reaction with this substrate is a common but solvable problem. It almost always traces back to one of four key areas: starting material integrity, nucleophile/base activity, reaction conditions, or unintended side reactions. Follow this step-by-step diagnostic to pinpoint the issue.

The quality of your this compound and solvents is paramount. This substrate is highly susceptible to hydrolysis.

  • Purity Check: Ensure you are using high-purity starting material (typically ≥99.0%).[1] Impurities from its synthesis, such as the precursor 3-fluoro-5-nitropyridin-2-ol, can interfere with the reaction.[4][5]

  • Hydrolysis Risk: The C-2 chloro group is highly activated and can be hydrolyzed to 2-hydroxy-3-fluoro-5-nitropyridine, especially in the presence of moisture.[6] This byproduct is often more polar and can be detected by TLC or HPLC.[6]

    • Causality: Water or hydroxide ions can act as nucleophiles, displacing the chloride. This risk is magnified at elevated temperatures or if a hygroscopic base is used.

  • Proper Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation.[1][5]

  • Solvent Anhydrousness: Ensure all solvents are rigorously dried. Using a freshly opened bottle of anhydrous solvent or drying it over molecular sieves is highly recommended.

The effectiveness of your nucleophile dictates the reaction's success.

  • Nucleophile Strength: While the pyridine ring is activated, very weak nucleophiles may still require forcing conditions. The reactivity generally follows the nucleophile's basicity and polarizability.

  • Steric Hindrance: Bulky nucleophiles can significantly slow the rate of attack at the C-2 position.[7] If you observe low conversion with a sterically demanding nucleophile, increasing the reaction temperature or time may be necessary.

  • Base Selection: When using nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile (for alcohols) or scavenge the generated HCl.

    • Expertise: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) to avoid competition with your primary nucleophile. Strong, nucleophilic bases like NaOH or KOH can promote hydrolysis of the starting material.

    • Stoichiometry: Ensure you use at least one equivalent of base for amine nucleophiles and a catalytic or stoichiometric amount for alcohol deprotonation, depending on the pKa.

SNAr reactions are highly sensitive to the reaction environment.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are standard choices.

    • Causality: These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself, leaving it "naked" and highly reactive. Avoid nucleophilic solvents like methanol or ethanol unless you intend for them to participate in the reaction.[6]

  • Temperature Control: Many SNAr reactions on halopyridines require heating to proceed at a reasonable rate.[8]

    • Trustworthiness: Monitor the reaction by TLC or HPLC to find the optimal balance.[6] Start at a moderate temperature (e.g., 60-80 °C) and increase incrementally if the reaction is sluggish. Excessive heat can lead to decomposition or byproduct formation.

  • Reaction Time: These reactions are not always fast. Ensure you are monitoring the reaction over a sufficient period (e.g., 4-24 hours) to confirm it has stalled, rather than just being slow.

The following diagram outlines a decision-making process for troubleshooting low conversion based on the steps above.

TroubleshootingWorkflow start_node Low Conversion Observed check_sm Step 1: Verify Purity & Anhydrous Conditions of Starting Materials start_node->check_sm decision1 Purity/Moisture Issue? check_sm->decision1 check_nuc Step 2: Evaluate Nucleophile & Base System decision2 Nucleophile/Base Issue? check_nuc->decision2 check_cond Step 3: Optimize Reaction Conditions (Temp, Time, Solvent) decision3 Conditions Suboptimal? check_cond->decision3 analyze_side Step 4: Analyze for Side Products (e.g., Hydrolysis) outcome_fail Issue Persists: Consult Advanced Literature or Technical Support analyze_side->outcome_fail outcome_ok Problem Resolved: Achieved High Conversion decision1->check_nuc No decision1->outcome_ok Yes, Corrected decision2->check_cond No decision2->outcome_ok Yes, Corrected decision3->analyze_side No decision3->outcome_ok Yes, Corrected

Caption: A workflow for diagnosing low conversion issues.

Part 2: Frequently Asked Questions (FAQs)

Q2: Which halogen is the preferred leaving group in this molecule: the C-2 Chlorine or the C-3 Fluorine?

In most SNAr reactions on activated aryl systems, fluoride is a better leaving group than chloride. However, in heteroaromatic systems like pyridine, the "element effect" can be complex and context-dependent.[9] For this compound, nucleophilic attack is overwhelmingly favored at the C-2 position, making chlorine the effective leaving group .

  • Causality: The C-2 position is significantly more activated by both the ring nitrogen and the C-5 nitro group. The intermediate formed by attack at C-2 (a Meisenheimer complex) is better stabilized by resonance, as the negative charge can be delocalized onto the electronegative pyridine nitrogen.[2][3] Attack at C-3 does not allow for this direct stabilization.

Q3: What is the mechanistic role of the nitro group at the C-5 position?

The nitro group is a powerful electron-withdrawing group that serves as the primary "activator" for the SNAr reaction.

  • Mechanism: It stabilizes the negatively charged Meisenheimer intermediate formed when the nucleophile attacks the ring.[10] This stabilization occurs through resonance, where the negative charge from the ring is delocalized onto the oxygen atoms of the nitro group. This significantly lowers the activation energy of the first, rate-determining step of the reaction, thereby accelerating it.[11]

Caption: The two-step addition-elimination SNAr mechanism.

Q4: What are the best analytical techniques to monitor the reaction progress?
  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The product is typically less polar than the hydrolyzed byproduct but may have similar polarity to the starting material. Use a solvent system that gives good separation (e.g., ethyl acetate/hexane).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[1] It can accurately measure the consumption of starting material and the formation of the product and any byproducts, allowing for precise determination of conversion and yield.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the reaction directly in the reaction tube, providing real-time kinetic data without the need for workup.[12]

Q5: Are there any specific safety precautions for handling this compound?

Yes. According to its safety profile, this compound should be handled with care in a well-ventilated fume hood.[13]

  • Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14][15][16]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and ensure thorough washing after handling.[15]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Typical SNAr Reaction with an Amine Nucleophile

This protocol provides a reliable starting point. Researchers should optimize temperature and reaction time based on their specific nucleophile.

  • Reagent Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Add potassium carbonate (K₂CO₃, 1.5 eq) as the base.

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Nucleophile Addition:

    • Through the septum, add anhydrous dimethylformamide (DMF) via syringe to create a ~0.2 M solution.

    • Add the amine nucleophile (1.1 eq) dropwise via syringe at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80 °C in an oil bath.

    • Monitor the reaction progress every 2-4 hours by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography to yield the final product.[4][5]

Data Summary: Recommended Starting Conditions
Nucleophile ClassRecommended BaseTypical SolventStarting Temperature
Primary/Secondary AminesK₂CO₃, DIPEADMF, Acetonitrile60 - 100 °C
Alcohols/PhenolsK₂CO₃, Cs₂CO₃, NaHTHF, DMF25 - 80 °C
ThiolsK₂CO₃, Et₃NDMF, THF25 - 60 °C

References

Technical Support Center: Removal of Phosphorus-Based Reagents in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of pyridine-containing molecules, specifically concerning the removal of stubborn phosphorus-based byproducts. We will explore the causality behind common issues and provide field-proven troubleshooting protocols to streamline your workflow and enhance the purity of your target compounds.

The use of phosphorus reagents, particularly triphenylphosphine (TPP), is widespread in organic synthesis for reactions like the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] In these transformations, TPP is oxidized to triphenylphosphine oxide (TPPO), a byproduct that is notoriously difficult to separate from reaction products due to its unique solubility profile and high polarity.[2][3] This guide provides a structured approach to tackling this common purification challenge.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during the workup and purification of your pyridine synthesis.

Question 1: My initial analysis (TLC, ¹H NMR) shows my desired pyridine product is present, but it's heavily contaminated with triphenylphosphine oxide (TPPO). What is the simplest removal method I should try first?

Answer:

The most straightforward approach leverages the differential solubility of your product versus TPPO. TPPO is poorly soluble in very nonpolar solvents.[2][4] Therefore, selective precipitation or trituration is the first-line method to attempt, especially if your pyridine product has moderate to good solubility in these solvents.

Protocol 1: Selective Precipitation/Trituration of TPPO
  • Solvent Selection: Choose a nonpolar solvent in which TPPO has minimal solubility. Good starting points are pentane, hexanes, or cold diethyl ether.[4][5]

  • Procedure: a. Concentrate your crude reaction mixture in vacuo to obtain a viscous oil or solid residue. b. Add the chosen nonpolar solvent (e.g., hexanes) to the residue and stir or sonicate the suspension vigorously. TPPO should precipitate as a white solid. c. Cool the mixture in an ice bath or freezer to further decrease the solubility of TPPO. d. Isolate the solid TPPO by vacuum filtration, washing the solid with a small amount of the cold nonpolar solvent. e. The desired pyridine product should remain in the filtrate. Concentrate the filtrate to recover your product.

  • Validation: Check the purity of your product via TLC or ¹H NMR. It may be necessary to repeat this procedure 2-3 times to remove the majority of the TPPO.[5]

Question 2: I tried the nonpolar solvent wash, but a significant amount of TPPO remains. My product is relatively nonpolar and seems to be partially soluble in hexanes. What is the next step?

Answer:

When simple precipitation is insufficient, column chromatography is the next logical step. For nonpolar products, a "silica plug" is a rapid and effective method to separate the more polar TPPO.

Protocol 2: Purification via Silica Plug Filtration
  • Prepare the Plug: Place a cotton or glass wool plug at the bottom of a sintered glass funnel or a large pipette. Add a layer of sand (~1 cm) followed by a short column of silica gel (typically 5-10 cm, depending on the scale of your reaction). Top with another layer of sand.

  • Eluent Selection: Start with a nonpolar eluent system, such as pentane or hexanes mixed with a small amount of diethyl ether or ethyl acetate.

  • Procedure: a. Pre-wet the silica plug with your chosen eluent. b. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). c. Load the dissolved crude product onto the top of the silica plug. d. Elute your nonpolar pyridine product with the nonpolar eluent, collecting the fractions. The highly polar TPPO will remain strongly adsorbed at the top of the silica plug.[5] e. Monitor the fractions by TLC to determine which contain your purified product.

Question 3: My pyridine derivative is highly polar and co-elutes with TPPO during column chromatography. Are there any chemical methods to selectively remove the TPPO?

Answer:

Yes, this is a frequent and frustrating challenge. When chromatographic and simple solubility-based methods fail, a chemical approach is highly effective. TPPO is a Lewis base and can form insoluble coordination complexes with certain metal salts, most notably zinc chloride (ZnCl₂).[2][6]

Protocol 3: Chemical Precipitation of TPPO with Zinc Chloride (ZnCl₂)[2][4][6]

This method relies on the formation of an insoluble ZnCl₂(TPPO)₂ adduct in polar solvents like ethanol, which can then be removed by simple filtration.[2][6]

  • Pre-oxidation (Optional but Recommended): If your reaction used TPP (e.g., Corey-Fuchs), it's beneficial to first oxidize any remaining TPP or related phosphonium species to TPPO. This can be done by washing the crude organic layer with a 10% hydrogen peroxide solution.[6]

  • Procedure: a. Dissolve the crude reaction mixture (containing your product and TPPO) in ethanol. b. In a separate flask, prepare a ~1.8 M solution of ZnCl₂ in warm ethanol. c. Add the ZnCl₂ solution (approximately 2 equivalents relative to the initial TPP used) to the ethanolic solution of your crude product at room temperature.[2][4] d. Stir the mixture. A heavy, white precipitate of the ZnCl₂(TPPO)₂ adduct should form. You may need to scrape the sides of the flask to induce precipitation.[6] e. After stirring, filter the solution to remove the precipitate. f. Concentrate the filtrate to remove the ethanol. g. The remaining residue can be further purified by slurrying with acetone to dissolve the product while leaving any excess, insoluble zinc salts behind.[2][6]

  • Validation: The resulting product should be completely free of TPPO as confirmed by TLC or NMR analysis.[2] This method is particularly valuable for large-scale syntheses where chromatography is impractical.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of phosphorus-based impurities in pyridine synthesis? A1: The most common source is triphenylphosphine (TPP), which is used as a reagent in numerous named reactions, including the Wittig olefination, Mitsunobu reaction, Staudinger reaction, and Appel reaction.[2][5] In these processes, the phosphorus(III) atom in TPP is oxidized to a phosphorus(V) atom, forming the highly stable triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. Other phosphorus reagents can also be used, leading to different phosphine oxide or phosphonate byproducts.[7]

Q2: Why is triphenylphosphine oxide (TPPO) so challenging to remove? A2: TPPO's difficulty stems from its physicochemical properties. It is a high-melting, crystalline solid that is highly polar due to the P=O bond. However, it exhibits frustratingly good solubility in a wide range of common organic solvents, from moderately polar (e.g., ethyl acetate, dichloromethane) to some nonpolar ones, making simple extraction or precipitation difficult.[2] Its tendency to crystallize well can also lead to co-crystallization with the desired product.[4]

Q3: Is it possible to avoid the formation of TPPO altogether? A3: Yes, several strategies exist to circumvent the TPPO problem. These generally fall into two categories:

  • Using Alternative Reagents: Employing phosphines other than TPP that generate phosphine oxides with more favorable solubility profiles (e.g., more soluble in aqueous phases or much less soluble in organic solvents).[2]

  • Catalytic Methods: Developing reactions that are catalytic in phosphine or do not require phosphine reagents at all, thus avoiding the generation of stoichiometric phosphine oxide waste.[2][3]

Q4: How can I effectively monitor the removal of TPPO during my purification process? A4: The two most common and effective methods are:

  • Thin-Layer Chromatography (TLC): TPPO is quite polar and typically has a low Rf value in nonpolar to moderately polar eluent systems. It can be visualized under a UV lamp (254 nm) or by staining with potassium permanganate.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: TPPO has characteristic multiplets in the aromatic region (typically ~7.4-7.7 ppm). The absence of these signals in the ¹H NMR spectrum of your purified product is a strong indicator of its successful removal.

Data & Workflow Visualizations

Table 1: Comparison of TPPO Removal Techniques
MethodPrincipleIdeal for Product PolarityScaleAdvantagesDisadvantages
Precipitation/Trituration Differential SolubilityNonpolar / Moderately PolarSmall to LargeSimple, fast, low solvent use.[4][5]Ineffective if product has similar solubility; may require multiple repeats.
Silica Gel Chromatography Differential AdsorptionNonpolar / Moderately PolarSmall to MediumHigh purity achievable, good separation from polar TPPO.[2][5]Can be tedious, requires large solvent volumes, not ideal for large scale.[2][3]
Chemical Precipitation (ZnCl₂) Complex FormationAll PolaritiesSmall to LargeHighly effective for polar products, chromatography-free, scalable.[2][6]Requires an additional reagent, post-workup needed to remove excess zinc salts.
Diagram 1: Decision Workflow for TPPO Removal

This diagram provides a logical pathway for selecting the appropriate purification strategy based on experimental outcomes.

G start Crude Product with TPPO precipitation Attempt Precipitation (Hexanes/Ether) start->precipitation check1 Is Product Pure? (TLC/NMR) precipitation->check1 chromatography Perform Silica Gel Chromatography check1->chromatography No end Pure Product check1->end Yes check2 Product & TPPO Co-elute? chromatography->check2 zncl2 Use Chemical Precipitation (ZnCl₂ Method) check2->zncl2 Yes check2->end No zncl2->end fail Consider Alternative Synthesis Route

Caption: Decision tree for selecting a TPPO purification method.

Diagram 2: Experimental Workflow for ZnCl₂ Precipitation

This diagram illustrates the step-by-step laboratory procedure for removing TPPO via chemical precipitation.

G cluster_prep Preparation cluster_reaction Precipitation cluster_isolation Isolation crude 1. Dissolve Crude Product in Ethanol mix 3. Add ZnCl₂ Solution to Crude Mixture crude->mix zn_sol 2. Prepare ~1.8M ZnCl₂ in warm Ethanol zn_sol->mix precipitate 4. Stir to Form White Precipitate mix->precipitate filter 5. Filter to Remove ZnCl₂(TPPO)₂ Solid precipitate->filter concentrate 6. Concentrate Filtrate to Recover Product filter->concentrate

Caption: Workflow for TPPO removal using the ZnCl₂ method.

References

Technical Support Center: Optimizing Solvent Choice for Nucleophilic Aromatic Substitution on Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in these critical reactions. The following question-and-answer format directly addresses common challenges and provides in-depth, field-proven insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Failure or Low Yield

Question 1: My SNAr reaction on a 2-chloro-5-nitropyridine is giving me a very low yield or isn't proceeding at all. I'm using ethanol as a solvent. What's going wrong?

Answer: This is a common issue that typically points to a suboptimal solvent choice. While ethanol is a polar solvent, its protic nature can significantly hinder SNAr reactions. Here’s a breakdown of the likely causes and how to troubleshoot:

  • The Problem with Protic Solvents: Protic solvents, like ethanol and water, have acidic protons that can form strong hydrogen bonds with the nucleophile.[1] This "caging" effect solvates the nucleophile, stabilizing it and reducing its energy, which in turn decreases its nucleophilicity and slows down or prevents the reaction.[1] For an SNAr reaction to proceed efficiently, a potent nucleophile is required to attack the electron-deficient pyridine ring.[2]

  • The Solution: Switching to a Polar Aprotic Solvent: The gold standard for SNAr reactions is to use a polar aprotic solvent. These solvents possess a significant dipole moment that helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate, but they lack acidic protons that can deactivate the nucleophile.[1]

    • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for SNAr reactions on nitropyridines.[1] They effectively solvate the cation of a salt-based nucleophile, leaving the anionic nucleophile "naked" and highly reactive.

  • Troubleshooting Steps:

    • Replace Ethanol: Switch to anhydrous DMF, DMSO, or ACN. Ensure your solvent is dry, as water is a protic solvent that can interfere with the reaction.

    • Temperature Adjustment: If the reaction is still sluggish in a polar aprotic solvent, a moderate increase in temperature can provide the necessary activation energy.[1] Many SNAr reactions on pyridines proceed well at elevated temperatures.[2]

    • Nucleophile and Base Considerations: Ensure your nucleophile is sufficiently strong. If you are using a neutral nucleophile (e.g., an amine), the presence of a non-nucleophilic base (like triethylamine or potassium carbonate) is often necessary to facilitate the reaction.[3]

Question 2: I've switched to DMF, but my yield is still poor. Could there be other factors at play?

Answer: Absolutely. While solvent choice is paramount, other experimental parameters can significantly impact the outcome of your SNAr reaction. Let's explore these:

  • Inadequate Activation of the Pyridine Ring: The SNAr reaction is driven by the electron-deficient nature of the pyridine ring, which is enhanced by electron-withdrawing groups (EWGs). The nitro group in your substrate is a powerful EWG. However, the position of the leaving group is also critical. SNAr reactions on pyridines are most favorable when the leaving group is at the C-2 or C-4 position, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4] Reactions at the C-3 position are generally much more difficult.[3]

  • Leaving Group Ability: For SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[2] This is because the rate-determining step is usually the initial attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon it's attached to more electrophilic.

  • Nucleophile Solubility: Even in a polar aprotic solvent, your nucleophile may have limited solubility.[1] If the nucleophile is a salt, ensure it dissolves sufficiently in the chosen solvent. In cases of poor solubility, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase.[1]

  • Reaction with the Solvent: While less common with robust solvents like DMF and DMSO, some solvents can act as competing nucleophiles, especially at high temperatures.[1] For instance, if using an alcohol as a solvent with a less reactive primary amine nucleophile, you might see the formation of an ether byproduct.

Category 2: Side Product Formation and Purity Issues

Question 3: I'm observing multiple spots on my TLC plate, and purification of my desired substituted nitropyridine is proving difficult. How can the solvent choice influence side product formation?

Answer: Solvent choice can indeed be a direct cause of side product formation. Here are the most common scenarios and how to mitigate them:

  • Solvent as a Nucleophile: As mentioned previously, nucleophilic solvents like alcohols or water can compete with your intended nucleophile, leading to undesired byproducts.[1] This is particularly problematic with highly activated substrates or when using a weak nucleophile that requires forcing conditions (high temperatures).

    • Solution: Always use a non-nucleophilic solvent for SNAr reactions. If your substrate or product is sensitive to high temperatures, choose a solvent with a lower boiling point that still facilitates the reaction, or run the reaction at a lower temperature for a longer duration.

  • Base-Induced Side Reactions: In the presence of a strong base, some polar aprotic solvents can be deprotonated, leading to side reactions. It's crucial to select a base that is strong enough to deprotonate the nucleophile (if necessary) but not so strong that it reacts with the solvent or the starting material in an undesired manner.

  • Decomposition of Starting Material or Product: Harsh reaction conditions, including high temperatures and strongly basic or acidic environments, can lead to the degradation of your starting material or the desired product.[1]

    • Solution: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. If degradation is observed, consider lowering the reaction temperature and using a milder base if possible.[1]

Data Presentation: Solvent Properties and Their Impact on SNAr Reactions

The selection of an appropriate solvent is a critical step in optimizing any SNAr reaction. The following table summarizes the physical properties of common organic solvents and their suitability for reactions on nitropyridines.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeSuitability for SNAr on Nitropyridines
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar AproticExcellent: High polarity effectively stabilizes the Meisenheimer complex. High boiling point allows for a wide range of reaction temperatures.
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar AproticExcellent: Similar to DMSO, it is a preferred solvent for SNAr reactions due to its high polarity and ability to dissolve a wide range of reactants.
Acetonitrile (ACN)C₂H₃N81.637.5Polar AproticGood: A good alternative to DMF and DMSO, especially when a lower reaction temperature is desired. Its lower boiling point can be advantageous for easier removal post-reaction.
AcetoneC₃H₆O56.220.7Polar AproticModerate: While polar aprotic, its lower polarity makes it less effective at stabilizing the charged intermediate compared to DMSO or DMF. May be suitable for highly activated substrates.
Tetrahydrofuran (THF)C₄H₈O667.5Polar AproticPoor to Moderate: Generally not polar enough to be a first-choice solvent for SNAr. Can sometimes be used, but reactions are often sluggish.
Polar Protic Solvents
WaterH₂O10080.1Polar ProticPoor: Strong hydrogen bonding deactivates most nucleophiles. Can sometimes be used in specific cases with phase-transfer catalysis or for certain nucleophiles.[5]
EthanolC₂H₆O78.524.6Polar ProticPoor: Deactivates nucleophiles through hydrogen bonding and can act as a competing nucleophile. Generally avoided for SNAr.
MethanolCH₄O64.732.7Polar ProticPoor: Similar to ethanol, it is generally not a suitable solvent for SNAr reactions.
Non-Polar Solvents
TolueneC₇H₈110.62.38Non-PolarUnsuitable: Cannot effectively dissolve ionic nucleophiles or stabilize the charged Meisenheimer complex.
HexaneC₆H₁₄68.71.88Non-PolarUnsuitable: Similar to toluene, it is not a suitable solvent for SNAr reactions.

Data sourced from multiple chemical property databases.[6][7][8][9][10]

Experimental Protocols

General Protocol for SNAr of 2-Chloro-5-nitropyridine with an Amine Nucleophile

This protocol provides a starting point for the optimization of your SNAr reaction.

Materials:

  • 2-Chloro-5-nitropyridine

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)

  • Base (e.g., K₂CO₃, Et₃N)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyridine (1.0 equiv.) and the chosen anhydrous polar aprotic solvent (to achieve a concentration of approximately 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 equiv.) to the solution, followed by the addition of the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is often effective) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted nitropyridine.

Visualizations

Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: SNAr on Nitropyridine check_reactivity Assess Substrate Reactivity (EWG, Leaving Group Position) start->check_reactivity high_reactivity Highly Activated Substrate check_reactivity->high_reactivity Strong EWG, Good LG Position low_reactivity Less Activated Substrate check_reactivity->low_reactivity Weaker EWG or Poor LG Position choose_solvent Select Primary Solvent high_reactivity->choose_solvent low_reactivity->choose_solvent dmf_dmso DMF or DMSO choose_solvent->dmf_dmso High Temperature Tolerated acn Acetonitrile (ACN) choose_solvent->acn Lower Temperature Desired run_reaction Run Initial Reaction (e.g., 80°C) dmf_dmso->run_reaction acn->run_reaction other_aprotic Other Polar Aprotic (e.g., Acetone) monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor check_yield Acceptable Yield? monitor->check_yield optimize Troubleshoot & Optimize check_yield->optimize No end End: Successful Reaction check_yield->end Yes optimize->choose_solvent Change Solvent optimize->run_reaction Adjust Temp./Conc.

Caption: A workflow for selecting the optimal solvent for SNAr on nitropyridines.

Mechanism of SNAr and the Role of Solvent

SNAr_Mechanism reactants Nitropyridine + Nucleophile (in Solvent) ts1 Transition State 1 (Attack of Nucleophile) reactants->ts1 k1 (rate-determining) intermediate Meisenheimer Complex (Anionic Intermediate) ts1->intermediate ts2 Transition State 2 (Loss of Leaving Group) intermediate->ts2 k2 products Substituted Nitropyridine + Leaving Group Anion ts2->products solvent Polar Aprotic Solvent (e.g., DMSO, DMF) solvent->ts1 Stabilizes TS solvent->intermediate Solvates & Stabilizes solvent->ts2 Stabilizes TS

Caption: The role of polar aprotic solvents in stabilizing the SNAr mechanism.

References

Technical Support Center: Monitoring 2-Chloro-3-fluoro-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 2-Chloro-3-fluoro-5-nitropyridine. This key pharmaceutical intermediate is often used in nucleophilic aromatic substitution reactions, and accurate monitoring is crucial for optimizing reaction conditions and ensuring product quality.[1][2] This guide provides detailed troubleshooting advice and frequently asked questions for two common analytical techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The advice provided is based on established analytical principles and practical experience in the field.

Thin Layer Chromatography (TLC) Troubleshooting

TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[3][4] However, various issues can arise that may complicate the interpretation of your results.

Question: My spots are streaking or elongated on the TLC plate. What's causing this and how can I fix it?

Answer:

Spot streaking is a common issue that can obscure the separation of your compounds.[5][6][7] The primary causes and their solutions are outlined below:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[5] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. It's also beneficial to apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between each application.[5][6]

  • Inappropriate Solvent System: If the polarity of your solvent system is too high for your compound, it will travel up the plate with the solvent front instead of partitioning with the stationary phase, resulting in a streak. Conversely, if the solvent is not polar enough, the compound may not move from the baseline.[5][6]

    • Solution: Adjust the polarity of your mobile phase. For a polar compound like this compound and its potential amine-substituted products, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] You can systematically vary the ratio to achieve an optimal Rf value (ideally between 0.2 and 0.8).[3]

  • Acidic or Basic Nature of the Compound: The silica gel on a standard TLC plate is slightly acidic.[7] If your compound is basic (e.g., an amine product from a substitution reaction), it can interact strongly with the acidic silanol groups, causing streaking.

    • Solution: Add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-2.0%) or a 1-10% solution of ammonia in methanol, to neutralize the acidic sites on the silica gel.[5][7]

  • High Boiling Point Solvents in the Reaction Mixture: If your reaction is conducted in a high-boiling-point solvent like DMF, DMSO, or pyridine, it may not fully evaporate after spotting and can interfere with the chromatography, causing a large smear.[8]

    • Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[8]

Question: My spots are not moving from the baseline, or they are all at the solvent front. What should I do?

Answer:

This indicates that the polarity of your mobile phase is not suitable for the compounds in your mixture.[5]

  • Spots at the Baseline: Your solvent system is not polar enough to move the compounds up the plate.[5]

    • Solution: Increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture. For very polar compounds, you might need to use a more polar solvent system, such as 1-10% methanol in dichloromethane.[9]

  • Spots at the Solvent Front: Your solvent system is too polar, causing all compounds to travel with the solvent front.[5]

    • Solution: Decrease the polarity of your mobile phase. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 mixture.

Compound Polarity Suggested Starting Solvent Systems
Non-polar100% Hexane or 5% Ether/Hexane[10]
Moderately Polar10-50% Ethyl Acetate/Hexane[10]
Polar100% Ethyl Acetate or 5% Methanol/Dichloromethane[10]
Very Polar1-10% of a 10% NH4OH in Methanol solution mixed in Dichloromethane[9][10]

TLC Troubleshooting Flowchart

start TLC Plate Issue streaking Streaking or Elongated Spots start->streaking no_movement Spots at Baseline start->no_movement solvent_front Spots at Solvent Front start->solvent_front uneven_front Uneven Solvent Front start->uneven_front overloading Sample Overloaded? streaking->overloading Check Concentration sol_polarity Adjust Mobile Phase Polarity no_movement->sol_polarity Increase Polarity solvent_front->sol_polarity Decrease Polarity damaged_plate Damaged Plate? uneven_front->damaged_plate wrong_polarity Incorrect Polarity? overloading->wrong_polarity No sol_dilute Dilute Sample overloading->sol_dilute Yes acid_base Acidic/Basic Compound? wrong_polarity->acid_base No wrong_polarity->sol_polarity Yes high_boil High Boiling Solvent? acid_base->high_boil No sol_modifier Add Acidic/Basic Modifier acid_base->sol_modifier Yes sol_vacuum Vacuum Dry Plate high_boil->sol_vacuum Yes uneven_slurry Uneven Slurry? damaged_plate->uneven_slurry No sol_new_plate Use a New Plate damaged_plate->sol_new_plate Yes plate_touch Plate Touching Sides? uneven_slurry->plate_touch No uneven_slurry->sol_new_plate Yes sol_reposition Reposition Plate in Chamber plate_touch->sol_reposition Yes

Caption: A flowchart for troubleshooting common TLC issues.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS provides more detailed information than TLC, including the molecular weight of the components in your reaction mixture, which is invaluable for confirming the identity of your product and detecting side products.[11]

Question: I am observing significant peak tailing in my chromatogram. What are the likely causes and solutions?

Answer:

Peak tailing can compromise resolution and the accuracy of quantification.[12][13] The common culprits are:

  • Secondary Silanol Interactions: Similar to TLC, basic compounds can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column, leading to tailing peaks.[14][15]

    • Solution: Add a buffer or an acidic modifier to your mobile phase. For LC-MS, volatile buffers and modifiers are preferred. Common choices include formic acid (0.1%) or ammonium formate.[14] These additives protonate the silanol groups, reducing their interaction with basic analytes.

  • Column Overloading: Injecting too much sample can saturate the column, resulting in poor peak shape.[12]

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Degradation or Contamination: Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade, leading to peak tailing.[15]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Metal Surface Interactions: Some compounds can chelate with the metal surfaces of the HPLC column and tubing, causing peak tailing and ion suppression.[16]

    • Solution: Consider using a metal-free or PEEK-lined column and tubing, especially if you are working with compounds that are known to chelate metals.[16]

Question: I am not seeing the peak for my product, or the signal is very weak. What could be the problem?

Answer:

A weak or absent signal can be due to a number of factors, with ion suppression being a common issue in LC-MS.[17][18]

  • Ion Suppression: Co-eluting compounds from your reaction mixture (e.g., salts, reagents, or side products) can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[18][19][20]

    • Solution:

      • Improve Chromatographic Separation: Optimize your LC method to separate your product from interfering species. This can be achieved by adjusting the mobile phase composition, the gradient, or the column chemistry.[19][20]

      • Effective Sample Preparation: Perform a simple workup of your reaction aliquot before injection. A mini-extraction or filtration through a small plug of silica can remove salts and other interfering components.[21]

      • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, thereby minimizing ion suppression.[18]

      • Change Ionization Source/Mode: If you are using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is often less susceptible to ion suppression.[18] Also, try switching between positive and negative ionization modes.

  • Contamination of the Ion Source: Buildup of contaminants in the ion source can block the inlet or capillary, reducing ionization efficiency.[17]

    • Solution: Regularly clean the ion source according to the manufacturer's instructions.

LC-MS Parameter Recommendation for this compound & Derivatives
Column C18 reversed-phase column is a good starting point for these non-polar to moderately polar compounds.[22]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate.[23]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.[22]
Ionization Mode ESI is commonly used. Given the nitro group, negative ion mode may be effective for the starting material.[24] For amine products, positive ion mode is generally preferred.
MS Detection Monitor for the expected mass of the starting material (C₅H₂ClFN₂O₂; MW: 176.53) and the product.[25] Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio).[26][27]

LC-MS Troubleshooting Logic

start LC-MS Issue peak_tailing Peak Tailing start->peak_tailing no_signal Weak or No Signal start->no_signal retention_shift Retention Time Shift start->retention_shift silanol Silanol Interactions? peak_tailing->silanol ion_suppression Ion Suppression? no_signal->ion_suppression mobile_phase_issue Mobile Phase Change? retention_shift->mobile_phase_issue overload Column Overload? silanol->overload No sol_buffer Add Buffer/Modifier to Mobile Phase silanol->sol_buffer Yes column_issue Column Contamination? overload->column_issue No sol_dilute Dilute Sample overload->sol_dilute Yes metal Metal Chelation? column_issue->metal No sol_flush Flush or Replace Column column_issue->sol_flush Yes sol_metal_free Use Metal-Free System metal->sol_metal_free Yes source_dirty Dirty Ion Source? ion_suppression->source_dirty No ion_suppression->sol_dilute Also sol_optimize_lc Optimize LC Separation ion_suppression->sol_optimize_lc Yes sol_cleanup Clean Up Sample ion_suppression->sol_cleanup Also sol_clean_source Clean Ion Source source_dirty->sol_clean_source Yes column_temp Column Temp Fluctuation? mobile_phase_issue->column_temp No sol_check_mobile Check Mobile Phase Prep mobile_phase_issue->sol_check_mobile Yes sol_thermostat Use Column Thermostat column_temp->sol_thermostat Yes

Caption: A logical workflow for diagnosing common LC-MS problems.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of my product using LC-MS?

A1: The mass spectrometer provides the mass-to-charge ratio (m/z) of your compound. For a singly charged ion, this is equivalent to the molecular weight of your product plus or minus the mass of a proton. For a nucleophilic substitution reaction on this compound, you would look for a peak corresponding to the molecular weight of the expected product. Additionally, the presence of a chlorine atom in the starting material provides a distinct isotopic signature. You should observe two peaks, M and M+2, with an intensity ratio of approximately 3:1.[26][27] If the chlorine atom is substituted in the reaction, this isotopic pattern will be absent in the product peak.

Q2: My reaction involves a simple workup with water. Can I inject the aqueous layer directly into the LC-MS?

A2: It is generally not recommended to inject aqueous layers directly, especially if they contain salts from the workup (e.g., sodium bicarbonate, brine). These non-volatile salts can contaminate the ion source and cause significant ion suppression.[17] It is best to extract your product into an organic solvent, dry the organic layer, and then prepare your LC-MS sample from the organic extract.

Q3: Why do my TLC and LC-MS results sometimes not match, especially before workup?

A3: This is a common observation. The reaction mixture can contain reagents, catalysts, and salts that interfere with both TLC and LC-MS analysis.[21] For TLC, these components can cause streaking or prevent your compound from moving. For LC-MS, they are a major source of ion suppression, which can prevent you from seeing your product peak. A mini-workup of the aliquot before analysis often resolves these discrepancies by removing the interfering substances.[21]

Q4: What is a "co-spot" in TLC and how can it help me?

A4: A co-spot is a lane on the TLC plate where you spot both your starting material and your reaction mixture in the same place. This helps to definitively determine if the starting material has been consumed. If the reaction is complete, you should see only the product spot. If the reaction is incomplete, you will see two separate spots (or a "snowman" shape if the spots are close) corresponding to the starting material and the product.[8]

Q5: My this compound starting material seems to be degrading on the TLC plate. How can I confirm this?

A5: If you suspect your compound is unstable on the acidic silica gel, you can perform a 2D TLC.[8] Spot your compound in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in the second direction with the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots below the diagonal.[8] To mitigate this, you can add a small amount of a base like triethylamine to your mobile phase to neutralize the silica gel.[7]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-fluoro-5-nitropyridine and 2-Chloro-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular targets. Halogenated nitropyridines are a class of exceptionally useful intermediates, prized for their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of two such pyridines: 2-chloro-3-fluoro-5-nitropyridine and its structural analog, 2-chloro-5-nitropyridine . Understanding the subtle yet significant impact of the 3-fluoro substituent is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

This comparison will delve into the electronic factors governing the reactivity of these compounds, present available experimental data, and provide detailed protocols for their application in SNAr reactions.

Structural and Electronic Overview

Both 2-chloro-5-nitropyridine and this compound share a common pyridine core activated towards nucleophilic attack by a strongly electron-withdrawing nitro group at the 5-position. The chlorine atom at the 2-position serves as a good leaving group. The key distinction lies in the presence of a fluorine atom at the 3-position in the former.

CompoundStructureMolecular FormulaMolecular Weight
2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54 g/mol [1]
This compound this compoundC₅H₂ClFN₂O₂176.53 g/mol [2]

The reactivity of these compounds in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate formed upon nucleophilic attack. The presence of electron-withdrawing groups on the pyridine ring enhances the stability of this intermediate, thereby accelerating the reaction.

The Decisive Role of the 3-Fluoro Substituent: A Reactivity Comparison

The introduction of a fluorine atom at the 3-position, ortho to the site of nucleophilic attack (C-2), significantly enhances the reactivity of the pyridine ring towards nucleophiles. This heightened reactivity can be attributed to the strong inductive electron-withdrawing effect (-I effect) of the highly electronegative fluorine atom.[3]

Theoretical Basis for Enhanced Reactivity:

  • Inductive Effect (-I): The fluorine atom, being the most electronegative element, strongly pulls electron density from the adjacent carbon atoms. This inductive withdrawal of electron density makes the carbon at the 2-position (C-2) more electrophilic and thus more susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Complex: The -I effect of the ortho-fluoro group helps to stabilize the negative charge that develops in the pyridine ring upon formation of the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[4]

Supporting Experimental Data:

While a direct comparison is elusive, we can draw inferences from the reactivity of related compounds. For instance, the rate of nucleophilic aromatic substitution on various chloronitropyridine isomers with piperidine has been studied.

Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-5-nitropyridine 257.30 x 10⁻⁵Moderate[5]
2-Chloro-3-nitropyridine231.17 x 10⁻³High[5]
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High[5]

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

This data for 2-chloro-5-nitropyridine provides a baseline for its reactivity. The significantly higher reactivity of isomers where the nitro group is ortho or para to the leaving group highlights the importance of resonance stabilization. In the case of this compound, the additional inductive effect of the fluorine atom would further accelerate the reaction compared to its non-fluorinated counterpart.

The enhanced reactivity of fluorinated aromatic systems is well-documented. For example, 2-fluoropyridine is reported to be 320 times more reactive than 2-chloropyridine in SNAr reactions with sodium ethoxide, showcasing the powerful activating effect of fluorine.[6]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of both this compound and 2-chloro-5-nitropyridine with nucleophiles proceeds via a two-step addition-elimination mechanism, characteristic of SNAr.

SNAr_Mechanism sub Substrate (2-Chloro-nitropyridine derivative) mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Rate-determining step) nu Nucleophile (Nu⁻) prod Product mc->prod - Cl⁻ (Fast) lg Leaving Group (Cl⁻) Experimental_Workflow start Start: Assemble Reaction dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Heat and Monitor by TLC add_reagents->react workup Cool and Perform Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography / Recrystallization) dry_concentrate->purify product Final Product purify->product

References

A Comparative Guide to Analytical Methods for Purity Determination of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a critical parameter that dictates the success of a synthetic route and the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-3-fluoro-5-nitropyridine, a key building block in the synthesis of various pharmaceuticals, is no exception. Even minute impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts. Therefore, robust and reliable analytical methods for determining the purity of this intermediate are paramount.

This guide provides an in-depth comparison of the most common and effective analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on typical experimental data.

The Importance of Orthogonal Analytical Methods

No single analytical technique can provide a complete picture of a compound's purity. Each method relies on different physicochemical principles for separation and detection. Therefore, employing orthogonal methods—techniques that are based on different principles—is crucial for a comprehensive purity assessment. For instance, HPLC separates based on polarity and interaction with a stationary phase, while GC separates based on volatility and boiling point. qNMR, on the other hand, provides a direct measure of the molar concentration of a substance without the need for chromatographic separation. By using a combination of these techniques, one can confidently identify and quantify a wide range of potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and adaptability make it an indispensable tool in quality control laboratories. A well-developed stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Experimental Protocol: Stability-Indicating RP-HPLC Method

The development of a stability-indicating method involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[1][2][3] The method is then optimized to ensure that all these degradants are well-separated from the main peak and from each other.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water (diluent) and make up to the mark. This yields a stock solution of 500 µg/mL.

  • For analysis, dilute 1 mL of the stock solution to 10 mL with the diluent to obtain a working concentration of 50 µg/mL.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Method Validation and Performance

A stability-indicating HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[4]

Typical Performance Characteristics:

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2.0%

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds.[5][6] It is particularly useful for identifying and quantifying residual solvents from the synthesis process and for detecting volatile process-related impurities that may not be amenable to HPLC analysis. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for organic compounds.

Principle of Separation

In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first.

Experimental Protocol: GC-FID for Purity and Residual Solvents

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that dissolves the sample and is not expected to be present as a residual solvent.

  • Seal the vial tightly with a septum and crimp cap.

Chromatographic Conditions:

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
Carrier Gas Helium or Nitrogen at a constant flow of 1.5 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Mode Headspace or direct liquid injection

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for GC-FID purity analysis.

Method Performance and Considerations

GC-FID is highly sensitive to compounds containing carbon-hydrogen bonds.[7] The response is generally proportional to the number of carbon atoms in the molecule. For accurate quantification of impurities, a reference standard for each impurity is ideally required.

Typical Performance Characteristics:

ParameterTypical Value
LOD (for most solvents) 1-10 ppm
LOQ (for most solvents) 5-30 ppm
Linearity (r²) > 0.995
Precision (%RSD) < 10% at the limit of quantitation

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment

Quantitative NMR, particularly ¹H qNMR, has emerged as a powerful primary method for determining the purity of organic compounds.[8][9] Unlike chromatographic techniques, qNMR is a direct and absolute method that does not require a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle of Quantification

In qNMR, the purity of a sample is determined by comparing the integral of a specific resonance of the analyte with the integral of a known resonance from a certified internal standard of known purity and concentration. By knowing the molecular weights and the number of protons contributing to the integrated signals of both the analyte and the internal standard, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into an NMR tube.

  • Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that does not overlap with any analyte signals.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

NMR Data Acquisition:

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T₁ of the protons being quantified
Number of Scans Sufficient to achieve a signal-to-noise ratio of >150:1 for the signals of interest
Acquisition Time ≥ 3 seconds

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std. weigh_std->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

References

The Strategic Advantage of 2-Chloro-3-fluoro-5-nitropyridine in the Synthesis of Biologically Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic feasibility and, ultimately, the biological efficacy of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 2-Chloro-3-fluoro-5-nitropyridine has emerged as a particularly advantageous scaffold. Its unique trifunctional nature, featuring strategically positioned chloro, fluoro, and nitro groups, offers a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth technical comparison of compounds derived from this valuable intermediate, focusing on their performance as kinase inhibitors and antimicrobial agents, supported by experimental data and protocols.

The Versatility of the this compound Scaffold

This compound stands out as a key intermediate in pharmaceutical and agrochemical synthesis due to its enhanced reactivity and structural versatility.[1] The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions at the chloro and fluoro positions.[1] This allows for the sequential and regioselective introduction of various pharmacophores, a crucial aspect in the construction of complex bioactive molecules.[1] Furthermore, the nitro group itself can be readily reduced to an amine, opening up another avenue for diverse chemical modifications.[2]

I. Kinase Inhibitors Derived from this compound: A Focus on Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the Epidermal Growth Factor Receptor (EGFR) are frequently observed in non-small cell lung cancer (NSCLC). Several studies have explored the synthesis of EGFR inhibitors utilizing precursors structurally related to this compound. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a class of potent EGFR inhibitors, often involves intermediates bearing the chlorofluoro-substituted aromatic ring.

A noteworthy example involves the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. In a study aimed at identifying dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia, researchers synthesized a series of compounds where the core structure was built upon a substituted nitropyridine.[3] While not directly starting from this compound, the synthetic strategies employed highlight the utility of halogenated nitropyridines in constructing such complex heterocyclic systems.[3]

Comparative Analysis of EGFR Inhibitor Potency:

To provide a clear comparison, the following table summarizes the in vitro activity of representative EGFR inhibitors against various cancer cell lines. While direct derivatives of this compound are not explicitly detailed with publicly available data, the performance of structurally similar compounds underscores the potential of this scaffold.

Compound/DrugTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
Gefitinib EGFRH1975 (L858R + T790M)368.2[1]
Osimertinib EGFR (T790M mutant)H1975 (L858R + T790M)8.5[1]
Compound 12 EGFR (WT and T790M)H1975 (L858R + T790M)35.4[1]
Erlotinib EGFRPC-9 (exon 19del)7-1185[4]
Afatinib EGFR, HER2, ErbB-4EGFR (Exon 19del)0.2[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the test compound to the wells and incubate for a specified time at a controlled temperature (e.g., 30 minutes at 30°C). d. Initiate the kinase reaction by adding ATP. e. After a defined incubation period (e.g., 60 minutes), stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis start 2-Chloro-3-fluoro- 5-nitropyridine step1 Nucleophilic Aromatic Substitution start->step1 step2 Reduction of Nitro Group step1->step2 step3 Coupling Reactions step2->step3 final_compound Final Derivative step3->final_compound assay In Vitro Kinase Assay final_compound->assay cell_assay Cell-Based Proliferation Assay (e.g., MTT) final_compound->cell_assay ic50 Determine IC50 assay->ic50 cell_assay->ic50 comparison Compare with Standard Drugs ic50->comparison sar Structure-Activity Relationship (SAR) comparison->sar G cluster_0 Scaffold Selection cluster_1 Chemical Synthesis cluster_2 In Vitro Screening cluster_3 Lead Optimization start 2-Chloro-3-fluoro- 5-nitropyridine synthesis Derivatization start->synthesis purification Purification & Characterization synthesis->purification mic_assay MIC Assay purification->mic_assay mibc_assay MBC/MFC Assay mic_assay->mibc_assay sar SAR Studies mibc_assay->sar admet ADMET Profiling sar->admet

References

A Comparative Guide to the Reactivity of 2-Chloro-3-fluoro-5-nitropyridine and 2-Chloro-5-fluoro-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. Halogenated nitropyridines are a cornerstone of heterocyclic chemistry, prized for their utility in constructing complex molecular architectures through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of two structurally similar yet electronically distinct isomers: 2-chloro-3-fluoro-5-nitropyridine and 2-chloro-5-fluoro-3-nitropyridine. By dissecting the electronic and steric factors that govern their behavior in SNAr reactions, this document aims to equip scientists with the predictive understanding necessary for rational substrate selection and reaction design.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The ability to selectively functionalize the pyridine ring is therefore of paramount importance. This compound and 2-chloro-5-fluoro-3-nitropyridine are versatile intermediates that offer multiple reaction sites for the introduction of diverse functionalities.[1] The presence of a strongly electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halogen substituents.[2] Understanding the subtle differences in reactivity between these two isomers is key to unlocking their full synthetic potential.

The Underlying Principles of Reactivity in SNAr Reactions

The reactivity of halogenated nitropyridines in SNAr reactions is governed by a confluence of factors, primarily the stability of the Meisenheimer intermediate, the nature of the leaving group, and the position of the activating and deactivating groups on the pyridine ring.

The Role of the Nitro Group: A Potent Activator

The nitro group is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects.[2] When a nucleophile attacks the pyridine ring, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this intermediate is a key determinant of the reaction rate. The nitro group, when positioned ortho or para to the site of nucleophilic attack, can delocalize the negative charge through resonance, thereby stabilizing the Meisenheimer complex and accelerating the reaction.[2]

Leaving Group Ability in SNAr: A Counterintuitive Trend

In the context of SNAr reactions, the typical trend for halogen leaving group ability is the reverse of that observed in aliphatic nucleophilic substitution (SN2) reactions. The order of reactivity is generally F > Cl > Br > I.[2] This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it more susceptible to nucleophilic attack.[2]

A Head-to-Head Comparison: this compound vs. 2-Chloro-5-fluoro-3-nitropyridine

Analysis of this compound

In this isomer, the substituents are arranged as follows:

  • Chloro group at C2: This position is ortho to the pyridine nitrogen, which provides significant activation towards nucleophilic attack. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate through resonance.

  • Fluoro group at C3: This position is meta to the nitro group.

  • Nitro group at C5: This position is para to the C2 position and meta to the C3 position.

Predicted Reactivity and Regioselectivity:

  • Overall Reactivity: The pyridine ring is highly activated due to the presence of the nitro group and the inherent electron-deficient nature of the pyridine ring.

  • Regioselectivity: Nucleophilic attack is most likely to occur at the C2 position , leading to the displacement of the chloro group. This is because the C2 position is activated by both the pyridine nitrogen (ortho) and the nitro group (para). The negative charge in the resulting Meisenheimer complex can be effectively delocalized onto both the pyridine nitrogen and the nitro group. While fluorine is generally a better leaving group in SNAr, the electronic activation at the C2 position is significantly stronger than at the C3 position. Attack at C3 would result in a less stable Meisenheimer intermediate as the negative charge cannot be delocalized onto the nitro group through resonance.

Analysis of 2-Chloro-5-fluoro-3-nitropyridine

In this isomer, the substituents are arranged as follows:

  • Chloro group at C2: Similar to the first isomer, this position is ortho to the pyridine nitrogen, providing activation.

  • Fluoro group at C5: This position is para to the C2 position and ortho to the nitro group.

  • Nitro group at C3: This position is meta to the C2 position and ortho to the C5 position.

Predicted Reactivity and Regioselectivity:

  • Overall Reactivity: This isomer is also expected to be highly reactive due to the presence of the activating nitro group.

  • Regioselectivity: The situation here is more nuanced.

    • Attack at C2 (Displacing Chloro): The C2 position is activated by the pyridine nitrogen. However, the nitro group is in the meta position, offering only inductive withdrawal and no resonance stabilization for the Meisenheimer complex.

    • Attack at C5 (Displacing Fluoro): The C5 position is activated by being ortho to the nitro group and para to the pyridine nitrogen. This allows for excellent delocalization of the negative charge in the Meisenheimer intermediate onto both the nitro group and the pyridine nitrogen.

Given that fluorine is a better leaving group than chlorine in SNAr and the C5 position is electronically more activated due to the combined ortho effect of the nitro group and para effect of the pyridine nitrogen, it is highly probable that nucleophilic attack will preferentially occur at the C5 position , leading to the displacement of the fluoro group.

Comparative Reactivity Summary

FeatureThis compound2-Chloro-5-fluoro-3-nitropyridine
Most Probable Site of Attack C2C5
Preferentially Displaced Halogen ChlorineFluorine
Primary Activating Factors Pyridine N (ortho), Nitro group (para)Pyridine N (para), Nitro group (ortho)
Expected Relative Reactivity HighVery High

Rationale for Predicted Reactivity Difference: While both isomers are highly activated, 2-chloro-5-fluoro-3-nitropyridine is predicted to be the more reactive of the two . This is because the site of nucleophilic attack (C5) is activated by both the nitro group (ortho) and the pyridine nitrogen (para), and the leaving group at that position is fluorine, the better leaving group in SNAr reactions. In contrast, for this compound, while the C2 position is strongly activated, the leaving group is chlorine.

Experimental Design for Comparative Kinetic Analysis

To empirically validate these predictions, a comparative kinetic study can be designed. The following protocol outlines a general approach for determining the second-order rate constants for the reaction of these isomers with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Experimental Protocol

Objective: To determine and compare the second-order rate constants for the SNAr reaction of this compound and 2-chloro-5-fluoro-3-nitropyridine with piperidine.

Materials:

  • This compound

  • 2-Chloro-5-fluoro-3-nitropyridine

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each pyridine isomer in the chosen anhydrous solvent at a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare a series of stock solutions of piperidine in the same solvent at concentrations significantly higher than the pyridine substrate (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) to ensure pseudo-first-order conditions.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the pyridine stock solution with a known volume of the solvent.

    • Initiate the reaction by adding a known volume of a piperidine stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance of the solution at the λmax of the product over time. The formation of the product, an N-substituted aminopyridine, will result in a new absorbance band at a longer wavelength.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

    • Repeat the experiment for each piperidine concentration and for both pyridine isomers.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.

    • Plot the calculated k_obs values against the corresponding piperidine concentrations.

    • The slope of this line will be the second-order rate constant (k₂) for the reaction.

    • Compare the k₂ values for the two isomers to determine their relative reactivity.

Visualizing the Mechanistic Rationale

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic concepts discussed.

SNAr_Mechanism cluster_2C3F5N This compound cluster_2C5F3N 2-Chloro-5-fluoro-3-nitropyridine 2C3F5N_Start Isomer 1 2C3F5N_AttackC2 Nucleophilic Attack at C2 (favored) 2C3F5N_Start->2C3F5N_AttackC2 Nu- 2C3F5N_AttackC3 Nucleophilic Attack at C3 (disfavored) 2C3F5N_Start->2C3F5N_AttackC3 Nu- 2C3F5N_MeisenheimerC2 Stable Meisenheimer (Charge on N and NO2) 2C3F5N_AttackC2->2C3F5N_MeisenheimerC2 2C3F5N_MeisenheimerC3 Less Stable Meisenheimer 2C3F5N_AttackC3->2C3F5N_MeisenheimerC3 2C3F5N_ProductCl Displacement of Cl- 2C3F5N_MeisenheimerC2->2C3F5N_ProductCl 2C5F3N_Start Isomer 2 2C5F3N_AttackC5 Nucleophilic Attack at C5 (favored) 2C5F3N_Start->2C5F3N_AttackC5 Nu- 2C5F3N_AttackC2 Nucleophilic Attack at C2 (disfavored) 2C5F3N_Start->2C5F3N_AttackC2 Nu- 2C5F3N_MeisenheimerC5 Very Stable Meisenheimer (Charge on N and NO2) 2C5F3N_AttackC5->2C5F3N_MeisenheimerC5 2C5F3N_MeisenheimerC2 Less Stable Meisenheimer 2C5F3N_AttackC2->2C5F3N_MeisenheimerC2 2C5F3N_ProductF Displacement of F- 2C5F3N_MeisenheimerC5->2C5F3N_ProductF

Caption: Competing SNAr pathways for the two isomers.

Experimental_Workflow Start Prepare Stock Solutions (Pyridine Isomers & Nucleophile) UV_Vis Equilibrate UV-Vis Spectrophotometer Start->UV_Vis Mix Mix Reagents in Cuvette UV_Vis->Mix Measure Record Absorbance vs. Time Mix->Measure Repeat Repeat for Different Nucleophile Concentrations Measure->Repeat Analyze Calculate k_obs (Pseudo-First-Order) Repeat->Analyze Plot Plot k_obs vs. [Nucleophile] Analyze->Plot Result Determine k2 (Second-Order Rate Constant) Plot->Result Compare Compare k2 Values for Both Isomers Result->Compare

Caption: Workflow for comparative kinetic analysis.

Conclusion and Practical Recommendations

Based on fundamental principles of nucleophilic aromatic substitution, this guide provides a predictive framework for the reactivity of this compound and 2-chloro-5-fluoro-3-nitropyridine.

  • For selective displacement of a chloro group at an activated C2 position , this compound is the recommended substrate.

  • For selective displacement of a highly activated fluoro group at the C5 position , 2-chloro-5-fluoro-3-nitropyridine is the substrate of choice and is predicted to exhibit higher overall reactivity.

It is imperative for researchers to recognize that these predictions are based on established electronic and mechanistic principles. The provided experimental protocol offers a robust method for the empirical validation of these hypotheses and for the generation of quantitative data to guide future synthetic endeavors. The thoughtful selection of these building blocks, informed by a solid understanding of their reactivity profiles, will undoubtedly lead to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and functional materials.

References

A Comparative Guide to the Characterization and Synthetic Utility of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern medicinal chemistry and agrochemical development, halogenated and nitrated pyridine scaffolds are indispensable building blocks. Their unique electronic properties and defined substitution patterns offer a reliable platform for constructing complex molecular architectures. 2-Chloro-3-fluoro-5-nitropyridine (CAS: 1079179-12-6) is a trifunctionalized reagent of significant interest, designed for selective, sequential functionalization.[1][2] The strategic placement of a nitro group, a chlorine atom, and a fluorine atom creates a nuanced reactivity profile that skilled chemists can exploit to build diverse compound libraries.

This guide provides a comprehensive technical overview of this compound. It serves as a comparative analysis of its physicochemical properties against relevant alternatives, details its synthesis and characterization, and presents field-proven protocols for its derivatization through key synthetic transformations. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate.

Part 1: Physicochemical and Safety Profile Comparison

A foundational understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe implementation in any synthetic workflow. This compound is a white to light yellow crystalline solid, a form that aids in its handling and storage.[1] Its properties are best understood when compared with structurally related, and often considered, alternatives.

Table 1: Comparative Physicochemical and Safety Data of Halogenated Nitropyridines

PropertyThis compound 2-Chloro-5-nitropyridine 2,5-Dichloro-3-nitropyridine
CAS Number 1079179-12-6[3]4548-45-221427-62-3
Molecular Formula C₅H₂ClFN₂O₂[3]C₅H₃ClN₂O₂C₅H₂Cl₂N₂O₂
Molecular Weight 176.53 g/mol [3]158.54 g/mol 192.99 g/mol
Appearance White crystalline powder[1]Light brown powderSolid
Melting Point Not available105 - 108 °C41 - 45 °C
Boiling Point ~247 °C (Predicted)[1]~257 °C (Predicted)Not available
Flash Point ~103 °C (Predicted)[1]158 °C>110 °C
Density ~1.6 g/cm³ (Predicted)[1]Not availableNot available
Key GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation
Storage Store in a cool, dry, well-ventilated place under inert gas[4]Store in a cool, dry, well-ventilated placeStore in a cool, dry, well-ventilated place

Note: Data is compiled from sources [1, 4, and others]. "Predicted" values are based on computational models.

Part 2: Synthesis and Structural Validation

The reliable synthesis of high-purity starting materials is the bedrock of reproducible downstream chemistry. The preparation of this compound is efficiently achieved from 3-fluoro-5-nitropyridin-2-ol.

Experimental Protocol: Synthesis of this compound[4][5]
  • Step 1: Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq, e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (10 vol, e.g., 15 mL), slowly add phosphorus pentachloride (1.5 eq, e.g., 2.96 g, 14.22 mmol) at 60 °C. Causality: This combination of chlorinating agents is highly effective for the conversion of hydroxypyridines (or their pyridone tautomers) to chloropyridines. Phosphorus oxychloride serves as both a reagent and a solvent, while phosphorus pentachloride ensures complete conversion.

  • Step 2: Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Step 3: Work-up: After completion, cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring. Causality: This step quenches the reactive phosphorus species. The process is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Step 4: Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Step 5: Washing and Drying: Wash the combined organic phase with a saturated sodium carbonate solution (25 mL) to neutralize any remaining acidic components, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Step 6: Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., using 5% ethyl acetate in hexane as the eluent) to afford the pure product. A typical reported yield is ~97%.[5]

SynthesisWorkflow cluster_start Starting Material cluster_reaction Chlorination cluster_workup Work-up & Purification cluster_product Final Product SM 3-Fluoro-5-nitropyridin-2-ol Chlorination 1. Add PCl₅, POCl₃ 2. Heat at 60°C for 10h SM->Chlorination Quench Quench with Ice Chlorination->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Na₂CO₃ (aq) Extract->Wash Purify Silica Gel Chromatography Wash->Purify Product This compound Purify->Product

Caption: Synthesis and purification workflow.
Structural Validation Strategy

While specific spectral data is not widely published, the structural confirmation of this compound relies on a standard suite of analytical techniques. A self-validating protocol requires corroborating evidence from multiple methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The coupling between these protons would be a meta-coupling (⁴JHH), typically in the range of 2-3 Hz. The proton at C6, being adjacent to the nitrogen, would likely appear further downfield than the proton at C4.

    • ¹⁹F NMR: A single resonance is expected. Its chemical shift will be informative, and it should show coupling to the proton at C4 (⁴JFH) and potentially a smaller coupling to the C6 proton (⁵JFH).[6]

    • ¹³C NMR: Five distinct signals for the pyridine ring carbons are anticipated. The carbon bearing the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbons adjacent to the fluorine (C2 and C4) will show smaller two-bond couplings (²JCF).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight (176.53 g/mol ). The isotopic pattern of the molecular ion peak (M⁺) would clearly show the presence of one chlorine atom (~3:1 ratio for M⁺ and M+2 peaks).[3]

  • Infrared (IR) Spectroscopy: The spectrum should exhibit characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-Cl, C-F, and C=N bond vibrations.

Part 3: Reactivity Profile and Comparative Analysis

The synthetic utility of this compound is dictated by the interplay of its three key functional groups.

  • Electron-Withdrawing Nitro Group: The NO₂ group strongly deactivates the pyridine ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SₙAr). It stabilizes the negative charge in the intermediate Meisenheimer complex, primarily at the ortho (C4) and para (C2) positions.

  • Halogen Leaving Groups: Both chlorine and fluorine can act as leaving groups in SₙAr reactions. Generally, in activated systems, fluoride is a better leaving group than chloride in the rate-determining nucleophilic attack step due to its high electronegativity, which makes the attached carbon more electrophilic. However, the C-F bond is stronger than the C-Cl bond, which can make the final expulsion of the leaving group from the Meisenheimer complex slower. The overall reactivity depends on which step is rate-limiting.

  • Positional Effects: The chlorine atom is at the C2 position (para to the nitro group), and the fluorine atom is at the C3 position (meta to the nitro group). Therefore, the C2 position is significantly more activated towards nucleophilic attack than the C3 position.

Comparative Reactivity vs. Alternatives (Qualitative)
  • vs. 2-Chloro-5-nitropyridine: this compound is expected to be more reactive at the C2 position. The adjacent fluorine atom at C3 exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the C2 carbon and enhancing its susceptibility to nucleophilic attack.

  • vs. 2,5-Dichloro-3-nitropyridine: In this analogue, the nitro group is at C3. This activates both the C2 and C4 positions (ortho and para, respectively). The reactivity of this compound cannot be directly compared as the activation pattern is fundamentally different. However, the C2 position in this compound is likely more activated than the C2 position in 2,5-dichloro-3-nitropyridine due to the para-nitro relationship.

Part 4: Key Synthetic Applications and Protocols

The predictable regioselectivity of this compound makes it an excellent substrate for building more complex derivatives. Below are detailed, field-proven template protocols for its most common transformations.

Application 1: Nucleophilic Aromatic Substitution (SₙAr)

This is the most fundamental reaction for this substrate, allowing for the introduction of N-, O-, and S-based nucleophiles at the C2 position.

References

Safety Operating Guide

Navigating the Gauntlet: A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. Yet, the final chapter of any chemical's lifecycle—its proper disposal—is as critical as its creation. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6), a halogenated nitropyridine derivative increasingly utilized in pharmaceutical and agrochemical research. Our focus extends beyond mere compliance, embedding principles of chemical causality and risk mitigation to ensure the safety of personnel and the preservation of our environment.

Understanding the Hazard Profile: Why Caution is Non-Negotiable

This compound is a solid compound characterized by the presence of chlorine, fluorine, and a nitro group on a pyridine ring. This unique structure, while synthetically valuable, dictates its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The combination of halogens (chlorine and fluorine) and a nitroaromatic moiety necessitates a disposal protocol that addresses both its immediate toxicity and its potential for environmental persistence. Halogenated organic compounds are a class of chemicals with specific disposal regulations due to their potential to form toxic byproducts and persist in the environment[2][3]. Similarly, nitroaromatic compounds can be toxic and require careful management.

Immediate Safety and Spill Management: Your First Line of Defense

Before any disposal activities are initiated, a thorough risk assessment must be conducted. The immediate environment where the waste is handled should be equipped with the necessary safety infrastructure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is mandatory when handling this compound waste:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact and absorption. Given the irritant nature of the compound, direct contact can cause significant skin irritation.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye irritation.
Body Protection A flame-resistant lab coat.To protect clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.To be used when handling the solid outside of a certified chemical fume hood or in the event of a spill that generates dust, to prevent respiratory tract irritation[1].
Spill Response Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert your institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it operational.

  • Containment: For small spills of the solid, carefully cover the material with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.

  • Clean-up: Wearing the appropriate PPE, carefully sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must adhere to a strict, documented protocol to ensure regulatory compliance and safety. The primary and most recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[4][5]. Landfilling of halogenated organic wastes is often prohibited or severely restricted[2][3].

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of a safe and efficient waste management program.

  • Dedicated Waste Streams: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it. This includes:

    • Unused or expired solid compound.

    • Contaminated labware (e.g., weighing boats, spatulas, pipette tips).

    • Contaminated PPE.

    • Residues from reactions and clean-up.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent unintended reactions[6].

Step 2: Containerization and Labeling

The integrity of the waste containment is critical for safe storage and transport.

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers. For solid waste, a high-density polyethylene (HDPE) drum or a securely sealed bag within a rigid outer container is appropriate.

  • Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards: "Toxic," "Irritant."

    • The date of accumulation.

    • The name and contact information of the generating laboratory or department.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely and securely pending collection by a certified hazardous waste contractor.

  • Designated Accumulation Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from general laboratory traffic.

  • Secondary Containment: All liquid waste containers (if any) and containers of solid waste should be placed in secondary containment to prevent the spread of material in case of a leak.

  • Regular Inspections: Periodically inspect waste containers for signs of degradation, leaks, or improper labeling.

Step 4: Final Disposal by a Licensed Contractor

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Engage a Certified Vendor: Your institution's EHS department will have contracts with pre-approved vendors who are certified to transport and dispose of hazardous chemical waste.

  • Documentation: Ensure that all necessary waste manifests and documentation are completed accurately. The Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other jurisdictions, mandate a "cradle-to-grave" tracking of hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Initial Handling cluster_1 Containerization & On-Site Management cluster_2 Final Disposal Start Generation of This compound Waste PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat - Respirator (if needed) Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate Waste at Source: - Dedicated container - Do not mix with incompatibles PPE->Segregate Containerize Containerize in Approved, Leak-proof Container Segregate->Containerize Label Label Clearly: - 'Hazardous Waste' - Chemical Name - Hazards (Toxic, Irritant) Containerize->Label Store Store in Designated Satellite Accumulation Area (Secure & Ventilated) Label->Store ContactEHS Contact Institutional EHS Department for Pickup Store->ContactEHS Vendor Licensed Hazardous Waste Vendor Collects Waste ContactEHS->Vendor Incineration High-Temperature Incineration (Preferred Method) Vendor->Incineration Documentation Complete Waste Manifest (Cradle-to-Grave Tracking) Vendor->Documentation SpillResponse Follow Spill Response Protocol: 1. Evacuate & Alert 2. Ventilate 3. Contain 4. Clean-up & Decontaminate Spill->SpillResponse SpillWaste Collect Spill Residue as Hazardous Waste SpillResponse->SpillWaste SpillWaste->Containerize caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of this compound is a critical component of the research and development lifecycle. By adhering to the procedures outlined in this guide, scientists and laboratory professionals can ensure the safety of their colleagues, protect the environment, and maintain compliance with all relevant regulations. This commitment to meticulous and informed disposal practices is a hallmark of scientific integrity and corporate responsibility.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-fluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6) is foundational to innovation.[1][2] However, the synthetic utility of such compounds is intrinsically linked to their chemical reactivity, which demands a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety protocols and a deep understanding of its hazard profile. Our objective is to empower you with the knowledge to not only protect yourself but to foster a culture of safety and excellence within your laboratory.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with a chemical is the critical first step in designing a valid safety protocol. This compound is classified with the GHS07 pictogram, indicating it poses several acute hazards. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust.[3][4]

The causality is clear: because the compound is harmful if swallowed, irritates the skin and eyes, and may cause respiratory irritation, a multi-layered defense using specific Personal Protective Equipment (PPE) is non-negotiable.[3][5] Furthermore, its thermal decomposition can release toxic gases such as nitrogen oxides and hydrogen chloride gas, a crucial consideration for both storage and fire safety.[3][5]

Hazard ClassificationGHS CodeRationale for Precaution
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[5][6]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[3][5][6]
STOT - Single Exposure H335May cause respiratory irritation.[3]
Storage Class 11Classified as a combustible solid.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it must be adapted to the specific task and the associated risk of exposure. All handling of this compound, from weighing micrograms to transferring grams, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[7]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety glasses with side shields (minimum); Goggles recommended.Chemical-resistant nitrile gloves (inspect before use).Full-length lab coat.Not required if performed in a certified fume hood.
Preparing Solutions Chemical splash goggles. A face shield is required if handling >100 mL.[8]Chemical-resistant nitrile gloves. Consider double-gloving for larger volumes.Full-length lab coat. A chemical-resistant apron is recommended.Not required if performed in a certified fume hood.
Accidental Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).Chemical-resistant coveralls or suit.[9]NIOSH-approved air-purifying respirator with a particle filter.[4][10]
Detailed PPE Specifications
  • Eye and Face Protection : Your primary defense against splashes and airborne particles. Safety glasses must meet established standards such as ANSI Z87.1 in the U.S. or EN 166 in Europe.[4] For any task with a splash risk, upgrade to chemical splash goggles.[11]

  • Hand Protection : Nitrile gloves provide adequate protection for incidental contact.[7] Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.[12]

  • Body Protection : A flame-resistant lab coat, buttoned completely, is the minimum requirement. Ensure it covers your personal clothing entirely. For larger-scale operations, a chemical-resistant apron or coverall provides a necessary additional barrier.[9][13]

  • Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not necessary. However, it is essential during a significant spill or if the ventilation system fails.[3] In such events, only personnel trained in the use of respirators and HAZWOPER protocols should respond.[14]

Operational Plans: Step-by-Step Procedures

Adherence to a validated workflow is essential for ensuring safety and experimental reproducibility. The following diagram and protocols outline the critical steps for handling this compound.

G Workflow: Handling this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Procedure prep 1. Verify Fume Hood Operation & Clear Workspace gather 2. Assemble All Materials & Required PPE prep->gather don_ppe 3. Don Core PPE (Lab Coat, Goggles, Gloves) gather->don_ppe weigh 4. Weigh Compound (Minimize Dust) don_ppe->weigh transfer 5. Transfer & Dissolve weigh->transfer reaction 6. Perform Reaction/ Procedure transfer->reaction waste 7. Segregate & Label Hazardous Waste reaction->waste decon 8. Decontaminate Workspace & Glassware waste->decon doff_ppe 9. Doff PPE Correctly (Gloves Last) decon->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard operational workflow for handling the chemical.

Protocol 1: Safe Handling and Use
  • Pre-Operational Check : Verify that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is at the proper working height. Clear the workspace of any unnecessary items.

  • Assemble Materials : Gather the chemical container, spatulas, glassware, and necessary solvents. Confirm that a chemical spill kit is accessible.[15]

  • Don PPE : Put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing : Perform all weighings on a balance located inside the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.

  • Transfer : Use a spatula to transfer the solid. Avoid pouring the solid directly from the bottle to minimize dust generation.

  • Post-Handling : Tightly seal the chemical container.[16] Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Protocol 2: Accidental Spill Response (Minor Spill <1g)

A minor spill is one that you can safely manage yourself.[17] For any major spill, or if you feel uncomfortable, evacuate the area and contact your institution's emergency response team.[14][15]

G Workflow: Minor Spill Response spill Spill Occurs alert 1. Alert Colleagues & Restrict Area spill->alert ppe 2. Don Additional PPE (Face Shield, 2nd Gloves) alert->ppe contain 3. Contain Spill (Cover with Absorbent) ppe->contain collect 4. Collect Residue (Sweep carefully, no dust) contain->collect package 5. Package Waste (Seal in labeled bag/container) collect->package decon 6. Decontaminate Area (Soap & Water) package->decon dispose 7. Dispose as Hazardous Waste decon->dispose

Caption: Step-by-step response to a minor laboratory spill.

  • Alert and Restrict : Immediately alert others in the lab.[15] Secure the area to prevent others from entering.

  • Don Additional PPE : If not already wearing them, don chemical splash goggles and a face shield.

  • Contain : Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[18][19]

  • Collect : Carefully sweep the material into a dustpan. Do not use a brush that could generate dust. Place the collected material and absorbents into a heavy-duty plastic bag or a designated waste container.[13]

  • Decontaminate : Clean the spill area with soap and water.[14]

  • Dispose : Label the container with "Hazardous Waste" and the chemical name. Dispose of it, along with your contaminated gloves and any other cleanup materials, according to your institution's hazardous waste procedures.[3]

Protocol 3: Waste Disposal

Proper waste management is a critical final step in the safe handling workflow.

  • Solid Waste : All disposable materials that have come into direct contact with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Empty Containers : The original chemical container, even when "empty," will contain residue. It must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed for disposal.

  • Regulatory Compliance : All waste disposal must adhere strictly to local, state, and federal regulations.[20][21] Never dispose of this chemical down the drain or in the regular trash.[13]

By integrating these protocols into your daily laboratory practice, you build a self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.